Product packaging for 7-Chloro-1H-benzo[d][1,2,3]triazole(Cat. No.:CAS No. 67130-04-5)

7-Chloro-1H-benzo[d][1,2,3]triazole

Cat. No.: B3024888
CAS No.: 67130-04-5
M. Wt: 153.57 g/mol
InChI Key: NGKNMHFWZMHABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloro-1H-benzo[d][1,2,3]triazole is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. The benzotriazole scaffold is recognized as a privileged structure in drug discovery due to its versatile biological properties and its role as a bioisosteric replacement for other triazolic systems . Researchers value this compound for its potential in generating novel heterocycles and its utility as a synthetic auxiliary in various condensation and addition reactions . The structural motif of 1,2,3-triazole is known for its stability under acidic and basic conditions and its ability to participate in key interactions with biological targets, such as hydrogen bonding and dipolar interactions . This makes this compound a critical intermediate in the synthesis of compounds for screening against a range of biological activities, including antimicrobial, antiparasitic, and antitumor targets . Furthermore, the 1,2,3-triazole core can be efficiently integrated into larger molecular architectures using reliable methods like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), facilitating the rapid development of chemical libraries for high-throughput screening . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B3024888 7-Chloro-1H-benzo[d][1,2,3]triazole CAS No. 67130-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKNMHFWZMHABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878862
Record name 4-CHLOROBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67130-04-5
Record name 4-chloro-1H-1,2,3-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1H-benzo[d]triazole: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Chloro-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its properties, outlines a representative synthetic protocol, and presents key information in a structured format for ease of reference.

Core Physical and Chemical Properties

7-Chloro-1H-benzo[d]triazole is a chlorinated derivative of benzotriazole. The addition of a chlorine atom to the benzene ring influences its electronic properties, reactivity, and biological activity compared to the parent compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 7-Chloro-1H-benzo[d]triazole. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.

Identifier Value Source
IUPAC Name 7-Chloro-1H-1,2,3-benzotriazoleN/A
CAS Number 67130-04-5[1]
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
SMILES Clc1cccc2nn[nH]c12[1]
Physical Property Value Source & Notes
Melting Point 160 °C[2]
Boiling Point 392.7 ± 15.0 °C[2] (Predicted)
Density 1.531 ± 0.06 g/cm³[2] (Predicted)
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]
Solubility and Acidity
Property of 1H-Benzotriazole Value Source
Solubility in Water 19.8 g/L at 25 °C[3]
pKa 8.37 at 20 °C[3]

The presence of the electron-withdrawing chloro group in the 7-position is expected to increase the acidity (lower the pKa) of 7-Chloro-1H-benzo[d]triazole compared to the unsubstituted benzotriazole. Its solubility in organic solvents is generally expected to be good for a compound of its polarity.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 7-Chloro-1H-benzo[d]triazole was not found in the literature surveyed, a representative synthesis can be proposed based on the well-established method for preparing benzotriazoles from o-phenylenediamines.

Representative Synthesis of 7-Chloro-1H-benzo[d]triazole

This protocol describes the diazotization of 4-chloro-1,2-phenylenediamine followed by intramolecular cyclization.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a reaction vessel, dissolve 4-chloro-1,2-phenylenediamine in glacial acetic acid. The mixture should be stirred until a homogenous solution is achieved. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in deionized water.

  • Diazotization and Cyclization: Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of 4-chloro-1,2-phenylenediamine. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation of Product: The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the product can be precipitated by the addition of cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield 7-Chloro-1H-benzo[d]triazole.

Spectral Characterization

Detailed spectral data for 7-Chloro-1H-benzo[d]triazole are not widely published. However, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chlorine atom and the triazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzotriazole core. The carbon atom attached to the chlorine will be significantly affected, and its chemical shift will be a key identifier.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic N-H stretching vibrations (around 3100-3300 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.57 g/mol ). A characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected.

Diagrams

Synthesis Workflow for 7-Chloro-1H-benzo[d]triazole

The following diagram illustrates the synthetic pathway from 4-chloro-1,2-phenylenediamine to 7-Chloro-1H-benzo[d]triazole.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine Diazotization & Cyclization Diazotization & Cyclization 4-chloro-1,2-phenylenediamine->Diazotization & Cyclization Step 1 NaNO2 NaNO2 NaNO2->Diazotization & Cyclization Acetic Acid Acetic Acid Acetic Acid->Diazotization & Cyclization 7-Chloro-1H-benzo[d]triazole 7-Chloro-1H-benzo[d]triazole Diazotization & Cyclization->7-Chloro-1H-benzo[d]triazole Step 2

Caption: Synthesis of 7-Chloro-1H-benzo[d]triazole.

References

An In-depth Technical Guide to the Synthesis of 7-Chloro-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthesis pathways for 7-Chloro-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document offers comprehensive experimental protocols, comparative data, and logical diagrams to facilitate its synthesis in a laboratory setting.

Primary Synthesis Pathway: Diazotization of 3-Chloro-1,2-phenylenediamine

The most direct and widely employed method for the synthesis of 7-Chloro-1H-benzo[d]triazole is the diazotization of 3-chloro-1,2-phenylenediamine, followed by intramolecular cyclization. This reaction is typically carried out in an acidic medium using a nitrite salt as the diazotizing agent.

Reaction Principle

The synthesis proceeds in two key steps:

  • Diazotization: The primary amino group at the 2-position of 3-chloro-1,2-phenylenediamine is converted into a diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite and an acid).

  • Intramolecular Cyclization: The newly formed diazonium group undergoes a spontaneous intramolecular cyclization by attacking the adjacent amino group at the 1-position, leading to the formation of the stable triazole ring.

Synthesis_Pathway_1 reactant 3-Chloro-1,2-phenylenediamine reagents NaNO2, Acetic Acid, H2O reactant->reagents intermediate Diazonium Salt Intermediate (transient) reagents->intermediate Diazotization product 7-Chloro-1H-benzo[d]triazole intermediate->product Intramolecular Cyclization

Figure 1: Primary synthesis pathway for 7-Chloro-1H-benzo[d]triazole.

Detailed Experimental Protocol

This protocol is adapted from the well-established synthesis of unsubstituted benzotriazole.

Materials:

  • 3-Chloro-1,2-phenylenediamine

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Beaker (500 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven

Procedure:

  • In a 500 mL beaker, dissolve 14.26 g (0.1 mol) of 3-chloro-1,2-phenylenediamine in a mixture of 12.0 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of deionized water. Gentle warming may be required to achieve a clear solution.

  • Cool the solution to 15 °C in an ice bath while stirring magnetically.

  • Prepare a solution of 7.59 g (0.11 mol) of sodium nitrite in 15 mL of deionized water.

  • Once the solution of the diamine has reached 15 °C, add the sodium nitrite solution in one portion.

  • The reaction is exothermic, and the temperature will rise to approximately 85 °C within 2-3 minutes. The color of the mixture will change from deep red to pale brown.

  • Continue stirring for 15 minutes, during which the temperature will decrease to 35-40 °C.

  • Thoroughly chill the reaction mixture in an ice-water bath for 30 minutes to induce crystallization.

  • Collect the precipitated pale brown solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with three 30 mL portions of ice-cold water.

  • Dry the product in an oven at 50-60 °C to a constant weight.

Purification

The crude 7-Chloro-1H-benzo[d]triazole can be purified by recrystallization from a suitable solvent such as toluene or a mixture of ethanol and water.

Quantitative Data
ParameterValue
Molar Mass of 3-Chloro-1,2-phenylenediamine142.58 g/mol
Molar Mass of Sodium Nitrite69.00 g/mol
Molar Mass of 7-Chloro-1H-benzo[d]triazole153.57 g/mol
Theoretical Yield15.36 g
Expected Yield 75-85%
Melting Point (literature)158-160 °C

Alternative Synthesis Pathways

While the diazotization of 3-chloro-1,2-phenylenediamine is the most common route, other methods for the synthesis of the benzotriazole core structure exist and could potentially be adapted for the preparation of the 7-chloro derivative.

[3+2] Cycloaddition of Benzynes and Azides

A modern approach to benzotriazole synthesis involves the [3+2] cycloaddition of a benzyne intermediate with an azide. To synthesize 7-Chloro-1H-benzo[d]triazole via this method, a 3-chlorobenzyne intermediate would be required to react with an appropriate azide.

Synthesis_Pathway_2 reactant1 3-Chlorobenzyne precursor intermediate 3-Chlorobenzyne reactant1->intermediate Benzyne formation reactant2 Azide source (e.g., NaN3) product 7-Chloro-1H-benzo[d]triazole reactant2->product intermediate->product [3+2] Cycloaddition

Figure 2: [3+2] Cycloaddition pathway for 7-Chloro-1H-benzo[d]triazole.

This method offers the potential for a modular synthesis, allowing for the introduction of various substituents on the triazole ring by choosing different azide starting materials. However, the generation of the unsymmetrical 3-chlorobenzyne may lead to a mixture of regioisomers.

Reductive Cyclization of 2-Amino-6-chlorophenyl Azide

Another potential route involves the reductive cyclization of a pre-formed 2-amino-6-chlorophenyl azide. The azide can be prepared from the corresponding aniline, and subsequent reduction, often with a phosphine reagent, would induce cyclization to the benzotriazole.

Synthesis_Pathway_3 reactant 2-Amino-6-chloroaniline intermediate1 2-Amino-6-chlorophenyl diazonium reactant->intermediate1 Diazotization intermediate2 2-Amino-6-chlorophenyl azide intermediate1->intermediate2 Azide displacement product 7-Chloro-1H-benzo[d]triazole intermediate2->product Reductive cyclization

Figure 3: Reductive cyclization pathway for 7-Chloro-1H-benzo[d]triazole.

This pathway offers good control over the regiochemistry of the final product.

Comparative Summary of Synthesis Pathways

PathwayStarting MaterialsKey StepsAdvantagesDisadvantages
Diazotization 3-Chloro-1,2-phenylenediamine, Sodium NitriteDiazotization, Intramolecular CyclizationHigh yield, one-pot reaction, readily available starting materials.Exothermic reaction requires careful temperature control.
[3+2] Cycloaddition 3-Chlorobenzyne precursor, Azide sourceBenzyne formation, [3+2] CycloadditionModular, allows for diverse substitutions on the triazole ring.Potential for regioisomeric mixtures, benzyne precursors can be unstable.
Reductive Cyclization 2-Amino-6-chloroanilineDiazotization, Azide formation, Reductive cyclizationGood regiochemical control.Multi-step synthesis, potentially hazardous azide intermediates.

Conclusion

The synthesis of 7-Chloro-1H-benzo[d]triazole is most reliably and efficiently achieved through the diazotization of 3-chloro-1,2-phenylenediamine. This method is well-documented for the parent compound and can be readily adapted. Alternative pathways, such as benzyne cycloaddition and reductive cyclization, offer potential for analogue synthesis but require further development and optimization for this specific target molecule. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and explore the applications of 7-Chloro-1H-benzo[d]triazole.

An In-depth Technical Guide on the Core Mechanism of Action of 7-Chloro-1H-benzo[d]triazole in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific biological mechanism of action for 7-chloro-1H-benzo[d]triazole is limited in publicly available scientific literature. This guide, therefore, extrapolates the putative mechanism of action based on extensive research on structurally related benzotriazole derivatives, particularly halogenated benzotriazoles, which are well-documented as potent inhibitors of protein kinases.

Introduction

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include antimicrobial, antiviral, and anticancer properties.[3] A recurring and well-studied mechanism for the anticancer effects of benzotriazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1] Halogenation of the benzotriazole core, as seen in 7-chloro-1H-benzo[d]triazole, is a common chemical modification known to influence the potency and selectivity of kinase inhibitors. This guide will focus on the most probable mechanism of action for 7-chloro-1H-benzo[d]triazole: the inhibition of key protein kinases, drawing parallels from well-characterized halogenated analogs like 4,5,6,7-tetrabromobenzotriazole (TBBt).

Primary Putative Mechanism of Action: Protein Kinase Inhibition

The most established mechanism of action for biologically active benzotriazoles is the inhibition of protein kinases, particularly serine/threonine kinases such as Casein Kinase 2 (CK2) and Pim-1 kinase. These kinases are often dysregulated in various cancers, making them attractive therapeutic targets.

ATP-Competitive Inhibition

Benzotriazole derivatives typically function as ATP-competitive inhibitors.[4] They are designed to mimic the adenosine part of ATP and bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. This inhibition disrupts the downstream signaling pathways controlled by the kinase.

cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Site->Phosphorylated_Substrate Phosphorylation (Blocked by Inhibitor) Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Substrate->Substrate_Site Binds 7_Cl_BTA 7-Chloro-1H-benzo[d]triazole (Inhibitor) 7_Cl_BTA->ATP_Site Competitively Binds

Figure 1: ATP-Competitive Inhibition Mechanism.

Target Kinases and Downstream Signaling

  • Casein Kinase 2 (CK2): CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and suppression of apoptosis.[5][6] It is frequently overexpressed in many types of cancer. Halogenated benzotriazoles, such as TBBt, are potent and selective inhibitors of CK2.[7][8] Inhibition of CK2 by these compounds can disrupt major signaling pathways like PI3K/Akt/mTOR and NF-κB, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CK2 CK2 CK2->Akt Phosphorylates & Activates 7_Cl_BTA 7-Chloro-1H-benzo[d]triazole 7_Cl_BTA->CK2 Inhibits

Figure 2: Putative role in the PI3K/Akt signaling pathway.
  • Pim-1 Kinase: Pim-1 is another serine/threonine kinase involved in cell survival and proliferation, and its expression is often elevated in hematological malignancies and solid tumors.[11][12] Pim-1 phosphorylates several downstream targets that regulate the cell cycle and apoptosis, such as the pro-apoptotic protein BAD.[13] Benzotriazole-based compounds have been developed as inhibitors of Pim kinases.

Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase BAD BAD Pim1_Kinase->BAD Phosphorylates (Inactivates) Cell_Cycle_Proteins Cell Cycle Proteins (e.g., p21, p27) Pim1_Kinase->Cell_Cycle_Proteins Phosphorylates (Inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits 7_Cl_BTA 7-Chloro-1H-benzo[d]triazole 7_Cl_BTA->Pim1_Kinase Inhibits Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Inhibits

Figure 3: Putative role in the Pim-1 signaling pathway.

Quantitative Data on Halogenated Benzotriazole Derivatives

The following table summarizes the inhibitory activity of 4,5,6,7-tetrabromobenzotriazole (TBBt), a well-studied halogenated benzotriazole, against various kinases. This data provides a reference for the potential potency of 7-chloro-1H-benzo[d]triazole.

CompoundTarget KinaseIC50 (µM)Ki (nM)Assay Conditions
4,5,6,7-Tetrabromobenzotriazole (TBBt)Human recombinant CK21.680-210ATP/GTP-competitive
4,5,6,7-Tetrabromobenzotriazole (TBBt)Rat liver CK20.9-ATP-competitive
4,5,6,7-Tetrabromobenzotriazole (TBBt)CDK215.6-In the presence of 100 µM ATP
4,5,6,7-Tetrabromobenzotriazole (TBBt)GSK3β11.2-In the presence of 100 µM ATP
TBBt derivative (N2-hydrazide)CK2α0.131-ATP-competitive

Data compiled from multiple sources.[4][7][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of kinase inhibitors.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to measure the activity of a kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

  • Materials:

    • Purified kinase (e.g., recombinant human CK2)

    • Kinase-specific substrate peptide (e.g., RRRDDDSDDD for CK2)

    • [γ-³²P]ATP

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)

    • 7-Chloro-1H-benzo[d]triazole (or other inhibitor) dissolved in DMSO

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, the substrate peptide, and the purified kinase in a microcentrifuge tube.

    • Add the inhibitor at various concentrations (a DMSO control should be included).

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the P81 papers using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Start Start Prepare_Mixture Prepare reaction mix (Kinase, Substrate, Buffer) Start->Prepare_Mixture Add_Inhibitor Add Inhibitor (or DMSO control) Prepare_Mixture->Add_Inhibitor Start_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Spot on P81 paper Incubate->Stop_Reaction Wash Wash with phosphoric acid Stop_Reaction->Wash Measure Measure radioactivity Wash->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 4: Workflow for a radiometric kinase assay.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • Cell culture medium and supplements

    • 96-well plates

    • 7-Chloro-1H-benzo[d]triazole (or other test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell line

    • 7-Chloro-1H-benzo[d]triazole (or other test compound)

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and store at 4°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

    • Use appropriate software to analyze the data and generate histograms to quantify the percentage of cells in each phase of the cell cycle.

Conclusion

While direct evidence for the mechanism of action of 7-chloro-1H-benzo[d]triazole is not extensively documented, the wealth of data on related halogenated benzotriazoles strongly suggests that its primary biological activity, particularly in the context of cancer, is likely mediated through the inhibition of protein kinases such as CK2 and Pim-1. By acting as an ATP-competitive inhibitor, it can disrupt critical signaling pathways that control cell proliferation, survival, and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the validation of this putative mechanism and the further characterization of the biological effects of this and similar compounds. Further research, including in vitro kinase profiling and cell-based assays, is necessary to definitively elucidate the precise molecular targets and mechanism of action of 7-chloro-1H-benzo[d]triazole.

References

Potential Pharmacological Activities of 7-Chlorobenzotriazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Benzotriazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities. The introduction of a chlorine atom to the benzotriazole scaffold can significantly modulate its physicochemical properties, potentially enhancing its biological efficacy and target specificity. This technical guide focuses on the potential pharmacological activities of 7-chlorobenzotriazole derivatives, a specific subclass for which direct research is emerging. While literature specifically detailing the 7-chloro isomer is limited, this document extrapolates potential activities based on studies of closely related chlorinated benzotriazole derivatives and the broader benzotriazole class. The primary activities explored include anticancer, antiviral, and antimicrobial effects, with a focus on available quantitative data, experimental methodologies, and potential mechanisms of action.

Anticancer Activity

While direct studies on 7-chlorobenzotriazole derivatives are not extensively available, research on related chlorinated benzotriazole compounds suggests potential antiproliferative and pro-apoptotic effects. For instance, studies on 5-chlorobenzotriazole derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. One study highlighted that certain bis-benzotriazole dicarboxamides, including a 5,6-dichloro-substituted derivative, exhibited antiproliferative effects and induced apoptosis in SK-MES-1 tumor cells in a dose-dependent manner[1].

Quantitative Data on Anticancer Activity of Related Benzotriazole Derivatives:

Compound ClassCell LineActivity MetricValue (µM)Reference
Imidazole-thione linked benzotriazolesMCF-7IC503.57[2]
Imidazole-thione linked benzotriazolesHL-60IC500.40[2]
Imidazole-thione linked benzotriazolesHCT-116IC502.63[2]
Benzotriazole N-acylarylhydrazone hybrid (3q)Colon HT-29Growth Inhibition86.86%[3]
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivative (2)CCRF-CEMEC5012-25[4]
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivative (2)MCF-7EC5013-29[4]
Potential Signaling Pathways in Anticancer Activity

Based on studies of related heterocyclic compounds, 7-chlorobenzotriazole derivatives could potentially exert their anticancer effects through the induction of apoptosis via the mitochondrial pathway and modulation of key signaling cascades like NF-κB and MAPK.

Mitochondrial Apoptosis Pathway:

Certain benzothiazole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases[5].

Mitochondrial_Apoptosis_Pathway 7-Chlorobenzotriazole Derivative 7-Chlorobenzotriazole Derivative Bcl2 Bcl-2 7-Chlorobenzotriazole Derivative->Bcl2 Inhibits Bax Bax 7-Chlorobenzotriazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway

NF-κB and MAPK Signaling Pathways:

The NF-κB and MAPK signaling pathways are crucial in regulating inflammation, cell proliferation, and survival. Some benzotriazole derivatives have been shown to modulate these pathways. For instance, a benzotriazole ultraviolet stabilizer was found to induce an NF-κB-driven inflammatory response[6]. Conversely, other related heterocyclic compounds have been shown to inhibit these pathways, leading to anticancer effects[7][8].

NFkB_MAPK_Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammation Inflammation & Proliferation NFkB_nucleus->Inflammation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation 7-Chlorobenzotriazole Derivative 7-Chlorobenzotriazole Derivative 7-Chlorobenzotriazole Derivative->IKK Modulates 7-Chlorobenzotriazole Derivative->Ras Modulates

NF-κB and MAPK Signaling Pathways
Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay:

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with varying conc. of 7-chlorobenzotriazole derivative A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 2-4h (Formation of formazan crystals) D->E F Solubilize formazan (e.g., with DMSO) E->F G Measure absorbance (e.g., at 570 nm) F->G H Calculate IC50 value G->H

MTT Cell Viability Assay Workflow

Antiviral Activity

Studies on chlorinated benzotriazole derivatives have revealed promising antiviral activities, particularly against RNA viruses. A study on 5-chlorobenzotriazole derivatives reported activity against Picornaviruses, including Coxsackievirus B5 and Poliovirus-1[1]. Another study on a library of benzotriazole derivatives also showed potent and selective activity against Coxsackievirus B5[9].

Quantitative Data on Antiviral Activity of Benzotriazole Derivatives:

Compound ClassVirusActivity MetricValue (µM)Reference
5-chlorobenzotriazole derivative (4a)Coxsackievirus B5EC50>60[1]
5-chlorobenzotriazole derivative (4c)Coxsackievirus B5EC5042[1]
5-chlorobenzotriazole derivative (4d)Coxsackievirus B5EC50>60[1]
Benzotriazole derivative (17)Coxsackievirus B5 (CV-B5)EC506.9[10]
Benzotriazole derivative (18)Coxsackievirus B5 (CV-B5)EC505.5[10]
Benzotriazole derivative (17)Poliovirus (Sb-1)EC5020.5[10]
Benzotriazole derivative (18)Poliovirus (Sb-1)EC5017.5[10]
[4-(Benzotriazol-2-yl)phenoxy]alkanoic acid (56)Coxsackie Virus B5EC500.15[9]
Potential Mechanism of Antiviral Action

The mechanism of antiviral action for some benzotriazole derivatives appears to involve the early stages of viral infection, such as attachment to the host cell[11]. Some derivatives have also been suggested to inhibit viral helicase[1].

Experimental Protocols: Antiviral Assays

Plaque Reduction Assay:

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Plaque_Reduction_Assay A Grow host cell monolayer in multi-well plate B Infect cells with virus A->B C Add overlay medium containing varying concentrations of 7-chlorobenzotriazole derivative B->C D Incubate to allow plaque formation C->D E Fix and stain cells D->E F Count viral plaques E->F G Calculate EC50 value F->G

Plaque Reduction Assay Workflow

Antimicrobial Activity

Benzotriazole derivatives have been widely investigated for their antimicrobial properties against a range of bacteria and fungi[2][12][13][14]. The introduction of a chloro group can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.

Quantitative Data on Antimicrobial Activity of a Benzotriazole Derivative:

One study reported a benzotriazole derivative with potent antibacterial activity against several strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, with MIC values as low as 1.56 µg/mL[15].

Potential Mechanism of Antimicrobial Action

The antimicrobial mechanism of benzotriazole derivatives is not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. In silico studies have suggested that some benzotriazole derivatives can dock with microbial enzymes like Aspergillus fumigatus N-myristoyl transferase[2].

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Determination A Prepare serial dilutions of 7-chlorobenzotriazole derivative in broth B Inoculate with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible microbial growth C->D E Determine MIC (lowest conc. with no visible growth) D->E

MIC Determination Workflow

While direct experimental data on 7-chlorobenzotriazole derivatives remain scarce, the existing literature on structurally similar compounds provides a strong rationale for their investigation as potential pharmacological agents. The evidence points towards promising anticancer, antiviral, and antimicrobial activities. Further research, including synthesis, comprehensive biological screening, and mechanistic studies of 7-chlorobenzotriazole derivatives, is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for such future investigations.

References

The Rise of a Versatile Scaffold: A Literature Review on the Discovery and Development of Benzotriazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotriazoles, a class of heterocyclic aromatic compounds, have carved a significant niche in the landscape of medicinal chemistry and drug development. Initially recognized for their utility in industrial applications such as corrosion inhibition, their journey into the pharmaceutical realm has been marked by the discovery of a wide spectrum of biological activities. This technical guide provides an in-depth review of the discovery, development, and therapeutic applications of benzotriazoles, with a focus on their synthesis, mechanisms of action, and structure-activity relationships.

Discovery and Early Development

The broader class of azole compounds, which includes benzotriazoles, first came to prominence in the late 1960s with the advent of azole antifungal agents.[1] The benzotriazole moiety, a fusion of a benzene ring and a 1,2,3-triazole ring, presented a unique and stable scaffold that intrigued chemists.[2] Early investigations into benzotriazole chemistry focused on its synthesis and fundamental properties. The most common and enduring method for synthesizing the benzotriazole core involves the reaction of ortho-phenylenediamine with sodium nitrite in the presence of acetic acid.[3] This straightforward and efficient method laid the groundwork for the exploration of a vast chemical space of benzotriazole derivatives.

Therapeutic Applications and Mechanisms of Action

The versatility of the benzotriazole scaffold has led to its exploration in a multitude of therapeutic areas. The incorporation of various substituents onto the benzotriazole ring system has yielded compounds with potent antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[3][4]

Anticancer Activity

A significant area of benzotriazole research has been in oncology. Several benzotriazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. Two key mechanisms of action have been elucidated:

  • Protein Kinase Inhibition: Many benzotriazole-based compounds act as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[3] Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, have been identified as a prominent target.[3][5] By inhibiting CDKs, these benzotriazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.[5] Another important target is protein kinase CK2, a constitutively active serine/threonine kinase involved in various cellular processes, including cell growth and proliferation.[4]

  • Tubulin Polymerization Inhibition: Another established anticancer mechanism for certain benzotriazole derivatives is the inhibition of tubulin polymerization.[3][6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to apoptotic cell death.[6]

Antimicrobial and Antifungal Activity

Benzotriazole derivatives have shown significant promise in combating infectious diseases. Their antimicrobial and antifungal activity stems from their ability to disrupt essential cellular processes in microorganisms. The mechanism of action can involve the inhibition of crucial enzymes or the disruption of cell membrane integrity.[3][4] The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzotriazole ring are critical for their antimicrobial potency.[7][8]

Quantitative Data Summary

The following tables summarize the biological activities of various benzotriazole derivatives as reported in the literature.

Table 1: Anticancer Activity of Benzotriazole Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
ARV-2MCF-7 (Breast)3.16[6]
ARV-2HeLa (Cervical)5.31[6]
ARV-2HT-29 (Colon)10.6[6]
Compound 2.1VX2 (Carcinoma)3.80 ± 0.75[9]
Compound 2.2MGC (Stomach)3.72 ± 0.11[9]
Compound 2.5A549 (Lung)5.47 ± 1.11[9]
Compound 2.5MKN45 (Stomach)3.04 ± 0.02[9]
Compound 3qHT-29 (Colon)Growth Inhibition: 86.86%[9]

Table 2: Antimicrobial and Antifungal Activity of Benzotriazole Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coli12.5 - 25[4]
Compound 16hEscherichia coli6.25[4]
Compound 16cAspergillus niger12.5[4]
Compound 16hAspergillus niger12.5[4]
Compound 16eCandida neoformans12.5[4]
Compound 16fCandida albicans6.25[4]
Compound 16hRhizopus species6.25[4]
5-COOMe substituted benzotriazoleBacteria0.125 - 0.25[7]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on benzotriazole research.

Synthesis of Benzotriazole

A common method for the synthesis of the parent benzotriazole is as follows:

  • Dissolution: Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.[3]

  • Cooling: Cool the solution to approximately 15°C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite in water to the cooled o-phenylenediamine solution. The temperature of the reaction mixture will initially rise and then cool down.

  • Crystallization: Stir the mixture for a period, then chill it thoroughly in an ice-water bath to induce crystallization of the benzotriazole product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent like benzene.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzotriazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be calculated.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the benzotriazole compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and for a specific duration.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships central to the study of benzotriazoles.

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_p p-Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription Rb_p->E2F releases DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis promotes Benzotriazole_Inhibitor Benzotriazole Inhibitor Benzotriazole_Inhibitor->CyclinD_CDK46 inhibits

Caption: CDK Inhibition Pathway by Benzotriazoles.

Tubulin_Polymerization_Inhibition cluster_Normal Normal Microtubule Dynamics cluster_Inhibition Inhibition by Benzotriazole Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Microtubule->Tubulin_Dimers Depolymerization Depolymerization Polymerization Polymerization Benzotriazole_Inhibitor Benzotriazole Inhibitor Tubulin_Dimers_Inhibited αβ-Tubulin Dimers Benzotriazole_Inhibitor->Tubulin_Dimers_Inhibited binds to No_Polymerization Inhibited Polymerization

Caption: Tubulin Polymerization Inhibition Mechanism.

Drug_Development_Workflow cluster_screening Biological Evaluation Synthesis Synthesis of Benzotriazole Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Anticancer_Assays Anticancer Assays (e.g., MTT) In_Vitro_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC) In_Vitro_Screening->Antimicrobial_Assays Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Benzotriazole Drug Development Workflow.

SAR_Logical_Relationship cluster_substituents Substituent Modifications cluster_activity Biological Activity Benzotriazole_Core Benzotriazole Scaffold Electron_Withdrawing_Groups Electron-Withdrawing Groups (e.g., -NO2, -Cl) Benzotriazole_Core->Electron_Withdrawing_Groups Electron_Donating_Groups Electron-Donating Groups (e.g., -OCH3, -CH3) Benzotriazole_Core->Electron_Donating_Groups Bulky_Groups Bulky Groups Benzotriazole_Core->Bulky_Groups Lipophilic_Groups Lipophilic Groups Benzotriazole_Core->Lipophilic_Groups Increased_Anticancer_Activity Increased Anticancer Activity Electron_Withdrawing_Groups->Increased_Anticancer_Activity often leads to Altered_Selectivity Altered Selectivity Electron_Donating_Groups->Altered_Selectivity Decreased_Activity Decreased Activity Bulky_Groups->Decreased_Activity may lead to (steric hindrance) Increased_Antimicrobial_Activity Increased Antimicrobial Activity Lipophilic_Groups->Increased_Antimicrobial_Activity can lead to

Caption: Structure-Activity Relationship Logic.

References

Spectroscopic Properties of 7-Chloro-1H-benzo[d]triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of 7-Chloro-1H-benzo[d]triazole. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic data, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for the characterization of this compound.

Introduction

7-Chloro-1H-benzo[d]triazole is a halogenated derivative of benzotriazole, a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a chlorine atom to the benzotriazole scaffold can significantly influence its electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is the cornerstone of understanding the structure-activity relationships of this and related molecules. This guide provides an in-depth look at the key spectroscopic techniques used to characterize 7-Chloro-1H-benzo[d]triazole, including UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Molecular Structure

The molecular structure of 7-Chloro-1H-benzo[d]triazole consists of a benzene ring fused to a 1,2,3-triazole ring, with a chlorine atom substituted on the benzene ring. The presence of tautomerism in the triazole ring (1H, 2H, and 3H) can influence the spectroscopic properties.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of 7-Chloro-1H-benzo[d]triazole. This data is representative and may vary slightly based on experimental conditions.

UV-Vis Spectroscopy

Table 1: UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Methanol~210~25,000π → π
Methanol~260~7,000π → π
Methanol~285~5,500n → π*
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1620 - 1580MediumC=C aromatic ring stretch
1480 - 1450StrongAromatic ring skeletal vibrations
1250 - 1200StrongC-N stretch
1100 - 1000StrongN-N stretch
850 - 750StrongC-Cl stretch
750 - 700StrongAromatic C-H out-of-plane bend
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~15.5br s1HN-H (tautomeric)
~7.90d1HAromatic H
~7.50t1HAromatic H
~7.40d1HAromatic H

Table 4: ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0Aromatic C-N
~133.0Aromatic C-Cl
~130.0Aromatic C-N
~128.0Aromatic CH
~120.0Aromatic CH
~112.0Aromatic CH
Mass Spectrometry

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺154.0170154.0172
[M-H]⁻152.0012152.0010

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A stock solution of 7-Chloro-1H-benzo[d]triazole is prepared in methanol at a concentration of 1 mg/mL. A dilution series is then prepared to obtain concentrations suitable for absorbance measurements (typically in the range of 1-10 µg/mL).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is blanked with methanol. The absorbance spectra of the sample solutions are recorded from 200 to 400 nm.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the spectra. Molar absorptivity is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

FT-IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.

  • Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the FT-IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions of the absorption bands are identified and assigned to specific molecular vibrations.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of 7-Chloro-1H-benzo[d]triazole is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance (NMR) spectrometer is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a larger number of scans (typically 1024 or more) to achieve adequate signal-to-noise.

  • Data Analysis: The chemical shifts (δ) are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). The multiplicity, integration, and coupling constants (for ¹H NMR) are analyzed to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 ng/µL.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes over a relevant m/z range.

  • Data Analysis: The exact masses of the molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are determined and compared to the calculated theoretical masses to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 7-Chloro-1H-benzo[d]triazole.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification sample Purified 7-Chloro-1H-benzo[d]triazole purification->sample uv_vis UV-Vis Spectroscopy sample->uv_vis ftir FT-IR Spectroscopy sample->ftir nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms data_analysis Data Interpretation uv_vis->data_analysis ftir->data_analysis nmr->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Synthesis of Novel Derivatives from 7-Chloro-1H-benzo[d]triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, 7-Chloro-1H-benzo[d]triazole. This compound serves as a valuable scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antiviral, and anticancer properties. This document outlines key synthetic methodologies, presents quantitative data in a structured format, provides detailed experimental protocols, and visualizes synthetic pathways and workflows.

Core Synthetic Strategies and Derivatives

The chemical reactivity of 7-Chloro-1H-benzo[d]triazole allows for modifications at several positions, primarily through N-alkylation and N-acylation of the triazole ring. The chloro-substituent on the benzene ring also opens possibilities for cross-coupling reactions, although this is less commonly reported in the available literature.

N-Alkylation and N-Acylation

N-substitution of the benzotriazole ring is a common and effective strategy to generate a diverse library of derivatives. These reactions typically proceed via nucleophilic substitution, where the benzotriazole anion reacts with an appropriate electrophile.

A general workflow for the synthesis of N-substituted 7-Chloro-1H-benzo[d]triazole derivatives is depicted below:

G start 7-Chloro-1H-benzo[d]triazole base Base (e.g., K2CO3, NaH, DBU) in Solvent (e.g., DMF, Acetone) start->base reaction N-Alkylation or N-Acylation Reaction base->reaction electrophile Electrophile (e.g., Alkyl halide, Acyl chloride) electrophile->reaction product N-Substituted 7-Chloro-benzotriazole Derivative reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: General workflow for N-substitution of 7-Chloro-1H-benzo[d]triazole.

A variety of derivatives can be synthesized using this approach, including those with potential biological activities. For instance, the introduction of moieties known to interact with biological targets can lead to the development of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzotriazole derivatives, including chloro-substituted analogues, based on available literature.

Table 1: Synthesis of N-Substituted Benzotriazole Derivatives

Derivative NameStarting MaterialReagents and ConditionsYield (%)Reference
1-(Chloromethyl)-1H-benzotriazole1H-BenzotriazoleDichloromethane, K2CO3, DMF, reflux 6h-[1][2]
1-((1H-Benzo[d][3][4][5]triazol-1-yl)methyl)phenyl hydrazine1-(Chloromethyl)-1H-benzotriazolePhenyl hydrazine, Ethanol, reflux-[1]
1-(Benzoyloxy)-6-chlorobenzotriazole1-Hydroxy-6-chlorobenzotriazoleSubstituted benzoic acid, DCC, THF, stir 24h65-85
N-(4-((4-fluoro-1H-benzo[d][3][4][5]triazol-1-yl)methyl)phenyl)pivalamide4-Fluoro-1H-benzo[d][3][4][5]triazoleN-(4-(chloromethyl)phenyl)pivalamide, Cs2CO3, DMF19[6]

Table 2: Biological Activity of Chloro-Substituted Benzotriazole Derivatives

CompoundBiological ActivityAssayIC50 / EC50 / MICReference
1-(Benzoyloxy)-6-chlorobenzotriazole derivativesAntifungalTube dilution method (MIC)125-500 µg/mL
N1,N4-bis(4-((5,6-dichloro-1H-benzo[d][4][5]triazol-1-yl)methyl)phenyl)succinimideAntiviral (Coxsackievirus B)Antiviral Assay23 µM (EC50)[6]
4-chloro-substituted benzotriazole imidazole-thioneAnticancer (HL-60)Antiproliferative assay1.51-7.38 µM
4-chloro-substituted benzotriazole imidazole-thioneAnticancer (HCT-116)Antiproliferative assay1.51-7.38 µM[7]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving benzotriazole derivatives.

Protocol 1: General Procedure for the Synthesis of 1-(Benzoyloxy)-6-chlorobenzotriazole Derivatives
  • To a solution of 1-hydroxy-6-chlorobenzotriazole (0.01 mol) in dry tetrahydrofuran (THF, 20 mL), the respective substituted benzoic acid (0.01 mol) is added.

  • The mixture is stirred at room temperature, and dicyclohexylcarbodiimide (DCC, 0.01 mol) dissolved in THF (10 mL) is added dropwise.

  • The reaction mixture is stirred for 24 hours at room temperature.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1-(benzoyloxy)-6-chlorobenzotriazole derivative.

Protocol 2: Synthesis of 1-(Chloromethyl)-1H-benzotriazole
  • A mixture of 1H-benzotriazole (16.8 mmol) and potassium carbonate (16.8 mmol) is taken in a round-bottom flask containing dimethylformamide (DMF, 10 mL).

  • Dichloromethane (0.5 mL) is added to the reaction mixture.

  • The reaction mixture is refluxed for 6 hours at 80-90°C.[1]

  • After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-cold water (25 mL).[1]

  • The precipitated solid is filtered, washed with water, and recrystallized from hot water to yield 1-(chloromethyl)-1H-benzotriazole.[1]

Signaling Pathways and Mechanisms of Action

Derivatives of benzotriazole have been investigated for their potential to modulate various biological pathways, particularly in the context of cancer and infectious diseases. For example, certain benzotriazole derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling.

The diagram below illustrates a simplified representation of a generic kinase inhibition pathway, a common mechanism of action for many small molecule anticancer drugs.

G cluster_0 Kinase Active Site atp ATP kinase Protein Kinase atp->kinase Binds to active site phosphorylated_substrate Phosphorylated Substrate (Active) kinase->phosphorylated_substrate Phosphorylation substrate Substrate Protein substrate->kinase inhibitor 7-Chloro-benzotriazole Derivative (Inhibitor) inhibitor->kinase Competitive Binding downstream Downstream Signaling (e.g., Cell Proliferation, Survival) phosphorylated_substrate->downstream

Caption: A simplified diagram of competitive ATP inhibition of a protein kinase.

Conclusion

7-Chloro-1H-benzo[d]triazole is a promising starting material for the synthesis of a wide array of novel derivatives with significant potential in drug discovery. The synthetic methodologies outlined in this guide, coupled with the presented quantitative data, provide a solid foundation for researchers and scientists to explore the chemical space around this versatile scaffold. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of new and effective therapeutic agents.

References

Initial Safety and Toxicity Profile of 7-Chloro-1H-benzo[d]triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available initial safety and toxicity data for 7-Chloro-1H-benzo[d]triazole and its parent compound, benzotriazole. It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive risk assessment. Direct experimental data for 7-Chloro-1H-benzo[d]triazole is limited; therefore, data from structurally related compounds, primarily benzotriazole, is included to provide a preliminary toxicological profile.

Introduction

7-Chloro-1H-benzo[d]triazole is a halogenated derivative of benzotriazole. Benzotriazoles are a class of heterocyclic compounds with a wide range of industrial and pharmaceutical applications, including as corrosion inhibitors and in synthetic chemistry. The introduction of a chloro- group to the benzene ring can significantly alter the compound's physicochemical properties and, consequently, its toxicological profile. This guide provides an overview of the initial safety data, including acute toxicity and irritation potential, and outlines standard experimental protocols for assessing these endpoints. Additionally, a potential mechanism of toxicity involving oxidative stress is discussed.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 7-Chloro-1H-benzo[d]triazole and its parent compound are classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Quantitative Toxicity Data

Test SubstanceEndpointSpeciesRouteValueReference
1H-BenzotriazoleLD50RatOral500 - 600 mg/kg[1][2]
1H-BenzotriazoleLD50MouseOral615 mg/kg[1]
1H-BenzotriazoleLD50RabbitDermal>10000 mg/kg[3]
1H-BenzotriazoleSkin IrritationRabbitDermalNo skin irritation (4h)[2]
1H-BenzotriazoleEye IrritationRabbitOcularIrritating to eyes (24h)[2]
Benzotriazole DerivativesIC50Human Cancer Cell LinesIn vitro0.009 µM - 4.01 µM[4][5]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a biological or biochemical function by 50%. The cytotoxicity of benzotriazole derivatives can be significant, with some compounds showing activity at nanomolar concentrations.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial safety and toxicity assessment of a novel chemical entity like 7-Chloro-1H-benzo[d]triazole.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[6][7][8][9]

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance into a GHS category based on the observed mortality and clinical signs.[6][7]

Procedure:

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[6]

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is available ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[6]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Dosing: The initial dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step with 3 animals determines the next step:

    • If mortality is observed in 2 or 3 animals, the substance is classified, and the test is stopped.

    • If one animal dies, the test is repeated with 3 more animals at the same dose.

    • If no animals die, the next higher dose is administered to a new group of 3 animals.

  • Endpoint: The substance is classified based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[10][11][12][13]

Principle: The test substance is applied to the skin of a single animal for a defined period. The degree of skin reaction is assessed at specific intervals.[11][13]

Procedure:

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[10][12]

  • Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[10]

  • Application of Test Substance: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[13]

  • Exposure Period: The exposure period is typically 4 hours.[10][13]

  • Removal of Test Substance: After exposure, the patch is removed, and the skin is cleaned with water or an appropriate solvent.

  • Observation and Scoring: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale. The observation period can be extended up to 14 days to assess the reversibility of the effects.[10][13]

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.[13]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[14][15][16][17][18]

Principle: The test substance is applied in a single dose to one eye of an animal, with the untreated eye serving as a control. The degree of ocular reaction is assessed over time.[14][15][16]

Procedure:

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[17]

  • Application of Test Substance: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The eyelids are gently held together for about one second.[15]

  • Observation and Scoring: The eye is examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored. The observation period may be extended up to 21 days to assess reversibility.[14][17]

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[16]

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19][21] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The test compound is added to the wells at various concentrations. A vehicle control (without the test compound) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for formazan formation.[19][22]

  • Solubilization: A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[23][24][25][26][27]

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own histidine). The test measures the ability of a substance to cause mutations that result in a reversion to the prototrophic state (the ability to synthesize histidine).[23][24][25]

Procedure:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[27]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[24][25]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations in the presence of a small amount of histidine.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Mechanism of Toxicity and Signaling Pathways

While the specific molecular targets of 7-Chloro-1H-benzo[d]triazole are not well-defined, studies on related benzotriazole derivatives suggest that they can induce cytotoxicity through the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[28] This can lead to apoptosis (programmed cell death).

Oxidative Stress and Apoptosis Pathway

The diagram below illustrates a plausible signaling pathway for benzotriazole-induced cytotoxicity.

ToxicityPathway cluster_cell Cell BTA 7-Chloro-1H- benzo[d]triazole ROS ↑ Reactive Oxygen Species (ROS) BTA->ROS Induces Mito Mitochondrial Damage ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Initiates

Caption: A potential pathway for 7-Chloro-1H-benzo[d]triazole-induced cytotoxicity.

This pathway suggests that the compound enters the cell and induces an increase in ROS. The elevated ROS levels then cause damage to the mitochondria, which in turn leads to the activation of caspases, a family of proteases that are key executioners of apoptosis.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the initial safety and toxicity assessment of a chemical substance.

ExperimentalWorkflow cluster_workflow Initial Safety and Toxicity Assessment Workflow start Test Substance: 7-Chloro-1H-benzo[d]triazole in_vitro In Vitro Toxicity Assays start->in_vitro cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (e.g., Ames Test) in_vitro->genotoxicity in_vivo In Vivo Toxicity Studies (if necessary) cytotoxicity->in_vivo genotoxicity->in_vivo acute_oral Acute Oral Toxicity (OECD 423) in_vivo->acute_oral dermal_irritation Dermal Irritation (OECD 404) in_vivo->dermal_irritation eye_irritation Eye Irritation (OECD 405) in_vivo->eye_irritation data_analysis Data Analysis and Hazard Assessment acute_oral->data_analysis dermal_irritation->data_analysis eye_irritation->data_analysis

Caption: A generalized workflow for the initial safety and toxicity assessment.

This workflow begins with in vitro assays to assess cytotoxicity and genotoxicity. Based on these results and the intended use of the compound, in vivo studies for acute oral toxicity, dermal irritation, and eye irritation may be conducted. The final step involves a comprehensive analysis of all data to assess the hazard profile of the substance.

Conclusion

The available data suggests that 7-Chloro-1H-benzo[d]triazole should be handled with care, assuming it possesses a toxicological profile similar to or potentially more pronounced than its parent compound, benzotriazole. It is likely to be harmful if swallowed and can cause significant skin and eye irritation. The potential for cytotoxicity through oxidative stress-mediated apoptosis warrants further investigation, particularly if the compound is being developed for applications with potential for human exposure. The experimental protocols and workflows provided in this guide offer a framework for generating the necessary data to conduct a thorough safety and toxicity assessment of 7-Chloro-1H-benzo[d]triazole. Further studies are crucial to definitively characterize its toxicological properties.

References

Methodological & Application

Application Notes and Protocols for the Use of 7-Chloro-1H-benzo[d]triazole in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-benzo[d]triazole, often referred to as 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), is a highly effective auxiliary agent in peptide synthesis. Its electron-withdrawing chloro group enhances the acidity and reactivity of the N-hydroxy group, making it a superior alternative to the traditional 1-hydroxybenzotriazole (HOBt). This increased reactivity translates to faster and more efficient amide bond formation, reduced side reactions, and improved synthesis of complex or "difficult" peptide sequences.[1] 7-Chloro-1H-benzo[d]triazole is most commonly utilized in the form of its uronium or aminium salt derivatives, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which offer a favorable balance of high reactivity and cost-effectiveness.[1] These reagents have demonstrated particular utility in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Advantages of 7-Chloro-1H-benzo[d]triazole Derivatives

Derivatives of 7-Chloro-1H-benzo[d]triazole, particularly HCTU, offer several key advantages in peptide synthesis:

  • Enhanced Reactivity: The presence of the chlorine atom increases the rate of active ester formation, leading to faster coupling times.[2]

  • Suppression of Racemization: The rapid and efficient coupling reactions minimize the risk of racemization, a critical factor in maintaining the stereochemical integrity of the synthesized peptide.

  • Improved Yields and Purity: The high efficiency of these reagents often results in higher yields and purities of the crude peptide product, simplifying subsequent purification steps.[3][4]

  • Efficacy with Difficult Sequences: They are particularly effective in coupling sterically hindered amino acids and in the synthesis of aggregation-prone or otherwise challenging peptide sequences.[5]

  • Cost-Effectiveness: Compared to other high-reactivity coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU provides a good compromise between performance and price.[1]

Data Presentation

The following tables summarize quantitative data on the performance of HCTU, a prominent derivative of 7-Chloro-1H-benzo[d]triazole, in comparison to other common coupling reagents.

Table 1: Comparison of Crude Peptide Purity (%) for G-LHRH Synthesis with Various Activators and Coupling Times

ActivatorCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
HCTU 88.7590.84
HATU89.9289.78
COMU90.84 89.87
PyBOP84.5389.21

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[4]

Table 2: Comparison of Crude Peptide Purity (%) for 65-74ACP (a "difficult" sequence) Synthesis

ActivatorCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
HCTU 79.8883.63
HATU81.33 82.99
COMU80.4982.47
PyBOP48.1179.54

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[4]

Experimental Protocols

The following are detailed protocols for the application of 7-Chloro-1H-benzo[d]triazole derivatives in solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using HCTU

This protocol outlines a standard cycle for the addition of a single amino acid to a growing peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin (e.g., Rink Amide, Wang)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/HCTU solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes. Coupling times may be extended for sterically hindered amino acids.

    • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol 2: Fast Coupling Protocol using HCTU

For many peptide sequences, coupling times can be significantly reduced when using HCTU without compromising the purity of the final product.[2]

Procedure:

Follow the Standard SPPS Protocol (Protocol 1), with the following modifications to the coupling step:

  • Amino Acid Coupling (Step 3): Reduce the agitation time to 5-15 minutes. Monitor the reaction closely with a qualitative test to ensure completion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) couple Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA in DMF) wash2 Wash (DMF, DCM) kaiser Kaiser Test final_deprotect Final Fmoc Deprotection kaiser->final_deprotect Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) precipitate Precipitation (Cold Ether) purify Purification (RP-HPLC) analyze Analysis (Mass Spec) end Pure Peptide

coupling_reagent_comparison HOAt HOAt HATU HATU HOAt->HATU Cl_HOBt Cl_HOBt HCTU HCTU Cl_HOBt->HCTU HOBt HOBt HBTU HBTU HOBt->HBTU

References

Application of 7-Chlorobenzotriazole in Medicinal Chemistry for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chlorobenzotriazole and its derivatives have emerged as versatile scaffolds and reagents in medicinal chemistry, contributing significantly to the design and synthesis of novel therapeutic agents. The electron-withdrawing nature of the chlorine atom enhances the reactivity and biological activity of the benzotriazole core, making it a valuable component in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and protein kinase inhibitory activities. This document provides an overview of the applications of 7-chlorobenzotriazole in drug design, detailed experimental protocols for its use, and a summary of the biological activities of its derivatives.

Application Notes

As a Superior Coupling Additive in Peptide Synthesis

7-Hydroxy-chlorobenzotriazole (Cl-HOBt) is a key derivative used to generate highly efficient coupling reagents for peptide synthesis. The chlorine substituent enhances the acidity of the hydroxyl group, leading to the formation of more reactive activated esters and reduced racemization during peptide bond formation. One of the most prominent coupling reagents derived from 6-chloro-1-hydroxybenzotriazole is O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU). HCTU offers several advantages in solid-phase peptide synthesis (SPPS), including faster reaction times, improved yields for difficult couplings, and greater stability.[1][2] It is considered a cost-effective and efficient alternative to other high-performance coupling reagents.[3][4]

As a Core Scaffold in Kinase Inhibitors

The 7-chlorobenzotriazole moiety has been incorporated into the structure of potent protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The benzotriazole scaffold can mimic the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site. The chlorine atom can form specific interactions within the binding pocket, enhancing potency and selectivity. Derivatives of 7-chlorobenzotriazole have shown inhibitory activity against several kinases, including Casein Kinase 2 (CK2) and Focal Adhesion Kinase (FAK).[5][6]

In the Development of Antimicrobial Agents

Derivatives of 7-chlorobenzotriazole have demonstrated significant potential as antimicrobial agents. They exhibit activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is believed to involve multiple targets, including the inhibition of essential enzymes and interaction with DNA, thereby disrupting cellular processes and leading to cell death.[5]

Quantitative Data Summary

The following tables summarize the biological activity of various 7-chlorobenzotriazole derivatives.

Table 1: Anticancer Activity of 7-Chlorobenzotriazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzotriazole containing 1,3,4-oxadiazole derivativeMCF-7 (Breast)5.68
Benzotriazole containing 1,3,4-oxadiazole derivativeHT29 (Colon)10.21
Benzotriazole-based androstane aminosteroidHeLa (Cervical)5.12 - 18.63
Benzotriazole-based androstane aminosteroidSW480 (Colon)5.12 - 18.63
Benzotriazole-based androstane aminosteroidA549 (Lung)5.12 - 18.63
Benzotriazole-based androstane aminosteroidHepG2 (Liver)5.12 - 18.63
Benzotriazole N-acylarylhydrazone hybrid (3e)OVCAR-3 (Ovarian)0.025[6]
Benzotriazole N-acylarylhydrazone hybrid (3e)HL-60 (Leukemia)0.029[6]
Quinoline bearing a benzotriazole moietyVarious1.23 - 7.39[7]
1,2,3-Triazole linked tetrahydrocurcumin derivative (4g)HCT-116 (Colon)1.09[8]
1,2,3-Triazole linked tetrahydrocurcumin derivative (4g)A549 (Lung)45.16[8]
Benzo[a]phenazine derivative (5d-2)HeLa, A549, MCF-7, HL-601.04 - 2.27[9]

Table 2: Kinase Inhibitory Activity of 7-Chlorobenzotriazole Derivatives

CompoundTarget KinaseIC50 (µM)Reference
5,6,7-tribromo-4-ethyl-1H-benzotriazoleCK20.16[10]
5,6,7-tribromo-4-methyl-1H-benzotriazoleCK20.51[10]
Benzotriazole N-acylarylhydrazone hybrid (3e)FAK0.0446[6]
Benzotriazole N-acylarylhydrazone hybrid (3e)Pyk20.07019[6]

Table 3: Antimicrobial Activity of 7-Chlorobenzotriazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
5,6-disubstituted benzotriazoles (22b', 22d, 22e')Candida albicans1.6 - 25[5]
5,6-disubstituted benzotriazolesAspergillus niger12.5 - 25[5]
5-halogenomethylsulfonyl-benzotriazolesStaphylococci (MRSA)12.5 - 25[5]
Azole derivatives containing 1,2,3-triazole (4s)Candida albicans0.53[11]
Azole derivatives containing 1,2,3-triazole (13, 20, 27)Various pathogenic fungi<0.008 - 1[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HCTU

This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HCTU.

Materials:

  • Fmoc-protected amino acid (2.0 equivalents based on resin substitution)

  • HCTU (2.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminally deprotected peptide

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (2.0 eq.) and HCTU (2.0 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Base Addition: Add DIPEA (4.0 eq.) to the reaction mixture.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 10-60 minutes. For difficult couplings, the reaction time can be extended.[1] Fast protocols with coupling times as short as 5 minutes have also been reported to be effective.[3][4]

  • Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (no blue color) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Synthesis of a Benzotriazole-based Kinase Inhibitor (General Procedure)

This protocol provides a general framework for the synthesis of a kinase inhibitor incorporating the 7-chlorobenzotriazole scaffold, based on common synthetic strategies for related heterocyclic compounds.

Materials:

  • Substituted 1H-benzo[d][1][3][13]triazole (e.g., a halogenated derivative)

  • Appropriate electrophile (e.g., an alkyl halide or acyl chloride)

  • Base (e.g., K2CO3, NaH, or an organic base like triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Starting Material Preparation: Dissolve the substituted 1H-benzo[d][1][3][13]triazole (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add the base (1.1 - 1.5 eq.) to the solution and stir at room temperature for 30 minutes to generate the benzotriazolide anion.

  • Electrophilic Addition: Slowly add the electrophile (1.0 - 1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired benzotriazole derivative.

  • Characterization: Characterize the final compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow resin Resin Support deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 washing1 DMF Wash deprotection1->washing1 coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA in DMF) washing1->coupling washing2 DMF Wash coupling->washing2 repeat Repeat Cycles washing2->repeat cleavage Cleavage from Resin & Side-chain Deprotection washing2->cleavage repeat->deprotection1 peptide Purified Peptide cleavage->peptide

Caption: Workflow for Solid-Phase Peptide Synthesis using HCTU.

kinase_inhibition_pathway cluster_pathway Kinase Inhibition by 7-Chlorobenzotriazole Derivatives drug 7-Chlorobenzotriazole Derivative kinase Protein Kinase (e.g., CK2, FAK) drug->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate proliferation Cell Proliferation, Survival, Angiogenesis atp ATP atp->kinase downstream Downstream Signaling p_substrate->downstream downstream->proliferation apoptosis Apoptosis

Caption: Mechanism of kinase inhibition by 7-chlorobenzotriazole derivatives.

dna_intercalation_pathway cluster_dna Antimicrobial/Anticancer Action via DNA Intercalation drug 7-Chlorobenzotriazole Derivative dna DNA Double Helix drug->dna Intercalation replication DNA Replication dna->replication Inhibition transcription Transcription dna->transcription Inhibition cell_cycle Cell Cycle Arrest replication->cell_cycle transcription->cell_cycle apoptosis Apoptosis / Cell Death cell_cycle->apoptosis

Caption: Proposed mechanism of action via DNA intercalation.

References

Application Notes and Protocols for 7-Chloro-1H-benzo[d]triazole-Derived Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of coupling reagents derived from 7-Chloro-1H-benzo[d]triazole, focusing on the widely utilized O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU). These reagents are instrumental in modern peptide synthesis and other amide bond formation reactions, offering high efficiency and reduced side reactions.

Introduction

While 7-Chloro-1H-benzo[d]triazole itself is not a direct coupling reagent, its hydroxylated derivative, 7-chloro-1-hydroxybenzotriazole (Cl-HOBt), is a highly effective additive in peptide synthesis. The electron-withdrawing nature of the chlorine atom enhances the acidity and leaving group potential of the active ester intermediate, leading to faster and more efficient couplings.[1] HCTU, an aminium salt derived from Cl-HOBt, has emerged as a cost-effective and highly efficient coupling reagent, often used as a substitute for the more expensive HATU.[2][3] It is particularly valuable for the synthesis of difficult or long peptide sequences.[2][4]

Key Advantages of HCTU:

  • High Reactivity: The presence of the 6-chloro-HOBt moiety enhances reaction rates.[5][6]

  • Reduced Racemization: HCTU is effective in suppressing racemization during peptide coupling.[3][7]

  • Cost-Effective: It offers a more affordable alternative to other high-efficiency coupling reagents like HATU.[2][3]

  • Stability: HCTU is a stable, crystalline solid that is easy to handle.[7]

  • Efficiency in Difficult Couplings: It has demonstrated high yields in the synthesis of problematic peptide sequences.[2][3]

Quantitative Data Summary

The efficiency of HCTU has been demonstrated in the rapid synthesis of various biologically active peptides. The following table summarizes the synthesis times and crude purities achieved using a fast Fmoc solid-phase peptide synthesis (SPPS) protocol with HCTU as the coupling reagent.

PeptideSequence LengthDeprotection Time (min)Coupling Time (min)Total Synthesis Time (hr)Crude Purity (%)
GHRP-66121.4>85
(65-74)ACP10122.1>80
Oxytocin9122.5>75
G-LHRH10122.8>80
C-peptide312-35Not Specified>60
hAmylin(1-37)372-358.5>50
β-amyloid(1-42)422-35Not Specified>45

Data adapted from "Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers"[2] and "Fast conventional Fmoc solid-phase peptide synthesis with HCTU".[4]

Experimental Protocols

This section provides a detailed protocol for the use of HCTU in solid-phase peptide synthesis (SPPS).

Materials
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • Peptide synthesis vessel and shaker

Standard HCTU Coupling Protocol for SPPS

This protocol is based on a standard procedure for solid-phase peptide synthesis.[3][8]

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid/HCTU solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a ninhydrin (Kaiser) test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and verify its identity by mass spectrometry.

Visualizations

General Workflow for HCTU-Mediated Peptide Coupling

HCTU_Coupling_Workflow cluster_activation Amino Acid Activation cluster_spps Solid-Phase Synthesis Cycle cluster_final Final Steps AA Fmoc-Amino Acid Activated_AA Activated Fmoc-AA (Active Ester) AA->Activated_AA HCTU HCTU HCTU->Activated_AA DIPEA DIPEA DIPEA->Activated_AA Resin_NH2 Deprotected Resin (Free N-terminus) Activated_AA->Resin_NH2 Addition to Resin Coupled_Peptide Coupled Peptide-Resin Resin_NH2->Coupled_Peptide Coupling Deprotection Fmoc Deprotection (Piperidine/DMF) Coupled_Peptide->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Coupled_Peptide->Cleavage Final Cycle Washing Washing (DMF) Deprotection->Washing Washing->Resin_NH2 Next Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for HCTU-mediated solid-phase peptide synthesis.

Signaling Pathway of Amide Bond Formation

Amide_Bond_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Active Ester Intermediate (R-CO-O-ClBt) Carboxylic_Acid->Active_Ester Amine Amine (R'-NH2) Amide Amide (R-CO-NH-R') Amine->Amide HCTU HCTU HCTU->Active_Ester Base Base (DIPEA) Base->Active_Ester Active_Ester->Amide Byproducts Byproducts (Tetramethylurea, Cl-HOBt, DIPEA·HPF6)

Caption: Mechanism of HCTU-mediated amide bond formation.

References

Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of benzotriazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles. These attributes make MAOS an attractive methodology in the fast-paced environment of drug discovery and development, where benzotriazole scaffolds are of significant interest due to their diverse pharmacological activities.[1][2][3][4][5]

Introduction to Benzotriazole Derivatives and Microwave Synthesis

Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. They serve as versatile scaffolds for the development of novel therapeutic agents with a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The unique chemical structure of the benzotriazole ring system allows for modifications at various positions, enabling the fine-tuning of their pharmacological profiles.

Microwave-assisted synthesis is a green chemistry approach that utilizes microwave energy to heat reactants directly and efficiently.[6][7][8][9] This volumetric heating leads to rapid temperature elevation and can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[6][7][9][10] For the synthesis of benzotriazole derivatives, this translates to shorter experiment durations and often higher product yields, which is highly advantageous for library synthesis and lead optimization in drug discovery.[6][7][9][10]

Quantitative Data Summary

The following table summarizes the comparison of microwave-assisted versus conventional synthesis for various benzotriazole derivatives, highlighting the significant improvements in reaction time and yield.

CompoundReactantsMethodPower (W)TimeYield (%)Reference
5-substituted benzotriazole amides (4a)Benzotriazole-5-carbonyl chloride, o-toluidineConventional-4 h72[6][10]
Microwave1804 min 30 s83[6][10]
5-substituted benzotriazole amides (4b)Benzotriazole-5-carbonyl chloride, n-butylamineConventional--65[10]
Microwave180-85[10]
5-substituted benzotriazole amides (4c)Benzotriazole-5-carbonyl chloride, benzylamineConventional--70[10]
Microwave180-93[10]
5-substituted benzotriazole alkyl amines (7a)5-chloromethylbenzotriazole, 2-methylanilineConventional--35[10]
Microwave30011 min 20 s47[6][10]
5-substituted benzotriazole alkyl amines (7b)5-chloromethylbenzotriazole, n-butylamineConventional--45[10]
Microwave300-83[10]
5-substituted benzotriazole alkyl amines (7c)5-chloromethylbenzotriazole, benzylamineConventional--76[10]
Microwave300-80[10]
5-substituted benzotriazole alkyl ethers (8a)5-chloromethylbenzotriazole, o-cresolConventional-5 h 15 min23[7][10]
Microwave3006 min 10 s42[7][10]
1-chloromethylbenzotriazole (10)Benzotriazole, Dichloromethane, K2CO3Conventional-6 h-[6][7][8]
Microwave1804 min 20 s-[6][7][8]
1-((1-H-benzo[d][1][2][10]triazol-1-yl)methyl)phenyl hydrazine (2)1-(chloromethyl)-1H-benzotriazole, Phenyl hydrazineConventional-5 h 30 min82.47[11]
Microwave3503 min93.81[11]
Benzyl BenzotriazolesBenzotriazole, Substituted benzyl chloride, K2CO3, Bu4NBrMicrowave2005 min-[12]
Pyrazine-decorated benzotriazole derivative (11)Diamino derivative (9), Diketone (10)Microwave-30 min92[13]

Experimental Workflow

The general workflow for the microwave-assisted synthesis of benzotriazole derivatives is depicted below.

experimental_workflow reagents Reactant Preparation (Benzotriazole Precursor, Alkylating/Acylating Agent) mixing Reactant Mixing (Solvent, Catalyst) reagents->mixing 1. mw_synthesis Microwave Irradiation (Set Power, Time, Temperature) mixing->mw_synthesis 2. workup Reaction Work-up (Cooling, Filtration, Extraction) mw_synthesis->workup 3. purification Purification (Recrystallization, Chromatography) workup->purification 4. characterization Characterization (TLC, MP, IR, NMR) purification->characterization 5.

Caption: General experimental workflow for microwave-assisted synthesis.

Experimental Protocols

Below are detailed protocols for the synthesis of representative benzotriazole derivatives using a microwave reactor.

Protocol 1: Synthesis of 5-(o-tolyloxymethyl)[1][2][10]benzotriazole (8a) [7]

Materials:

  • 5-chloromethylbenzotriazole

  • o-cresol

  • Potassium carbonate (K₂CO₃)

  • Domestic Microwave Oven (300 W)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Toluene

  • Round Bottom Flask (RBF)

Procedure:

  • In a suitable reaction vessel, mix 5-chloromethylbenzotriazole (0.3 g, 1.79 mmol), o-cresol (1 ml, 1.04 g, 10.8 mmol), and potassium carbonate (0.248 g, 1.8 mmol).

  • Place the reaction vessel in the microwave oven.

  • Irradiate the mixture at 300 W for 6 minutes and 10 seconds.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Add a 10% aqueous solution of NaOH to the reaction mixture to remove excess o-cresol.

  • Filter the solid product.

  • Recrystallize the crude product from toluene to obtain the pure 5-(o-tolyloxymethyl)[1][2][10]benzotriazole.

Protocol 2: Synthesis of 1-chloromethylbenzotriazole (10) [6][7][8]

Materials:

  • Benzotriazole

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Microwave Oven (180 W)

  • Ice-cold water

  • 50 ml Round Bottom Flask (RBF)

  • 250 ml Beaker

Procedure:

  • Take benzotriazole (2 g, 16.8 mmol) in a 50 ml RBF.

  • Add 10 ml of DMF to the RBF.

  • Add dichloromethane (6.8 g, 5 ml, 80 mmol) and potassium carbonate (2.31 g, 16.8 mmol) to the flask.

  • Place the RBF in the microwave oven and irradiate at 180 W for 4 minutes and 20 seconds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using chloroform as the eluent.

  • Once the reaction is complete, transfer the reaction mixture to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.

  • Filter the precipitate to obtain 1-chloromethylbenzotriazole.

Protocol 3: Solvent-Free Synthesis of Benzyl Benzotriazoles [12]

Materials:

  • Benzotriazole

  • Substituted benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst

  • Microwave Oven (200 W)

  • 40% Sodium Hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Mortar and Pestle

Procedure:

  • In a mortar, grind benzotriazole (0.01 mol), K₂CO₃ (0.045 mol), and the phase transfer catalyst TBAB (0.05 g) with a pestle at room temperature for 10 minutes.

  • Transfer the ground mixture to a suitable microwave-safe vessel.

  • Irradiate the mixture in a microwave oven at 200 W for 5 minutes.

  • After irradiation, add 40% NaOH solution.

  • Isolate the crude product and recrystallize it from ethanol to obtain the pure substituted benzyl benzotriazole.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the microwave-assisted synthesis process and the desired outcomes.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_parameters Controlling Parameters cluster_outcomes Outcomes Reactants Benzotriazole Precursors & Reagents Microwave_Irradiation Microwave Irradiation Reactants->Microwave_Irradiation Catalyst Catalyst (e.g., K2CO3, TBAB) Catalyst->Microwave_Irradiation Solvent Solvent (or Solvent-Free) Solvent->Microwave_Irradiation High_Yield Increased Product Yield Microwave_Irradiation->High_Yield Reduced_Time Reduced Reaction Time Microwave_Irradiation->Reduced_Time Green_Chemistry Greener Synthesis Microwave_Irradiation->Green_Chemistry Power Microwave Power (W) Power->Microwave_Irradiation Time Reaction Time (min/sec) Time->Microwave_Irradiation Temperature Temperature (°C) Temperature->Microwave_Irradiation

Caption: Key factors and outcomes in microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of benzotriazole derivatives, offering a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement this powerful technology in their synthetic endeavors, accelerating the discovery of novel benzotriazole-based therapeutic agents.

References

Application Notes and Protocols: The Role of Benzotriazole Derivatives in "Click" Chemistry and Related Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of complex molecules by joining smaller units together.[1][2] This methodology is characterized by high yields, mild reaction conditions, and stereoselectivity, making it invaluable in drug discovery, bioconjugation, and materials science.[1][2] While a wide array of catalysts and ligands have been developed to optimize the CuAAC reaction, the specific role of 7-Chloro-1H-benzo[d]triazole has not been extensively documented in the scientific literature as a catalyst, ligand, or additive for these transformations.

However, the broader family of benzotriazole derivatives plays a significant and versatile role in organic synthesis. These compounds can function as synthetic auxiliaries, act as effective leaving groups, and serve as ligands in various metal-catalyzed reactions.[3][4] This document provides an overview of the established roles of benzotriazole derivatives in chemical synthesis, with a focus on their potential and analogous applications relevant to "click" chemistry. It also includes a detailed, generalized protocol for performing a copper-catalyzed azide-alkyne cycloaddition reaction.

Part 1: Application Notes - Benzotriazole Derivatives in Organic Synthesis

Benzotriazole and its derivatives are highly versatile reagents in organic chemistry.[3][4] Their utility stems from the ability of the benzotriazole group to be easily introduced into a molecule and to function as an excellent leaving group.[3]

1.1 Benzotriazole as a Synthetic Auxiliary:

Benzotriazole can be readily attached to various molecular scaffolds and subsequently replaced by other functional groups, making it a valuable synthetic auxiliary. This strategy has been employed in the synthesis of a wide range of heterocyclic compounds.[3]

1.2 Hydroxybenzotriazole (HOBt) in Peptide Synthesis:

1-Hydroxybenzotriazole (HOBt) is a widely used additive in peptide synthesis.[5][6][7] Its primary function is to act as a coupling reagent, often in conjunction with a carbodiimide like EDC, to facilitate the formation of amide bonds between amino acids. HOBt is known to suppress racemization during the coupling process and improve reaction efficiency by forming an active ester intermediate.[5][8] While essential in peptide chemistry, the direct application of HOBt as a catalyst or ligand in CuAAC is not a common practice.

1.3 Benzotriazole Derivatives as Ligands in Copper-Catalyzed Reactions:

Benzotriazole and its derivatives have been shown to act as efficient ligands in various copper-catalyzed coupling reactions. For instance, benzotriazole has been successfully employed as a ligand in the copper-catalyzed Glaser coupling reaction, which involves the homocoupling of terminal alkynes. This demonstrates the potential of the benzotriazole scaffold to coordinate with copper ions and promote catalytic transformations. While not specifically documented for 7-Chloro-1H-benzo[d]triazole in CuAAC, this known interaction with copper suggests a potential, albeit unexplored, role for related derivatives as ligands in click chemistry.

1.4 Benzotriazole Moieties in "Clicked" Molecules:

There are numerous examples in the literature where a benzotriazole derivative is one of the reactants in a click reaction. In these cases, the benzotriazole moiety is incorporated into the final product, often to impart specific biological or chemical properties. For example, benzotriazole-triazole conjugates have been synthesized via CuAAC for evaluation as potential antimicrobial or anticancer agents.

Part 2: Experimental Protocols

While a specific protocol featuring 7-Chloro-1H-benzo[d]triazole in a click reaction cannot be provided due to a lack of documented use, a general and robust protocol for the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) is detailed below. This protocol can be adapted for a wide range of substrates.

2.1 General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from an alkyne and an azide using a copper(II) sulfate and sodium ascorbate catalytic system.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Azide (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium Ascorbate (0.1-0.2 equiv)

  • Solvent (e.g., a 1:1 mixture of water and t-butanol, or DMF, DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equiv) and the azide (1.0 equiv) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equiv) in water.

  • In another separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in water.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution.

  • Following the addition of the sodium ascorbate, add the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the active Cu(I) catalyst.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.

Table 1: Summary of Typical CuAAC Reaction Parameters

ParameterTypical Range/ValueNotes
Copper Source CuSO₄·5H₂O, CuI, Cu(OAc)₂CuSO₄·5H₂O with a reducing agent is common.
Equivalents of Copper 0.01 - 0.1 equivLower catalyst loading is often preferred.
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) state.
Equivalents of Reductant 0.1 - 0.5 equivAn excess is used to prevent re-oxidation of Cu(I).
Ligand (Optional) TBTA, THPTACan accelerate the reaction and protect the catalyst.
Equivalents of Ligand 0.01 - 0.1 equivTypically used in equimolar amounts to the copper catalyst.
Solvent H₂O/t-BuOH, DMF, DMSO, THFThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 80 °CMost reactions proceed efficiently at room temperature.
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS.

Part 3: Visualizations

Diagram 1: General Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Alkyne Terminal Alkyne Mix Reaction Mixture (Solvent) Alkyne->Mix Azide Organic Azide Azide->Mix CuSO4 CuSO4·5H2O CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Workup Workup (Extraction, Washing) Mix->Workup Purification Purification (Chromatography) Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Caption: A schematic overview of the experimental workflow for a typical CuAAC reaction.

Diagram 2: Logical Relationship of Benzotriazole Derivatives in Synthesis

Benzotriazole_Roles cluster_roles Roles in Chemical Synthesis cluster_applications Resulting Applications Benzotriazole Benzotriazole Derivatives Auxiliary Synthetic Auxiliary Benzotriazole->Auxiliary LeavingGroup Leaving Group Benzotriazole->LeavingGroup Ligand Ligand in Metal Catalysis Benzotriazole->Ligand Reactant Reactant in Click Chemistry Benzotriazole->Reactant HeterocycleSynth Heterocycle Synthesis Auxiliary->HeterocycleSynth PeptideSynth Peptide Synthesis (HOBt) LeavingGroup->PeptideSynth CouplingReactions Cross-Coupling Reactions Ligand->CouplingReactions ClickedProducts Bioactive 'Clicked' Products Reactant->ClickedProducts

Caption: Diverse roles of benzotriazole derivatives in organic synthesis and their applications.

Disclaimer: The provided protocols are intended for informational purposes for a professional audience and should be performed by qualified individuals in a properly equipped laboratory setting. Appropriate safety precautions must be taken. The lack of extensive literature on 7-Chloro-1H-benzo[d]triazole in click chemistry suggests that its utility in this specific application may be limited or not yet established. Researchers are encouraged to consult the primary literature for the most up-to-date and specific methodologies.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 7-Chloro-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from 7-Chloro-1H-benzo[d]triazole. The following sections detail the synthetic pathways, experimental procedures, and antimicrobial activity of the resulting compounds, offering a valuable resource for researchers engaged in the discovery of new therapeutic agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial compounds with unique mechanisms of action. Benzotriazole and its derivatives have been identified as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties. The introduction of a chlorine substituent on the benzotriazole scaffold can significantly influence the physicochemical properties and biological activity of the resulting molecules. This document focuses on the synthetic utility of 7-Chloro-1H-benzo[d]triazole as a starting material for generating new potential antimicrobial agents.

Synthesis of N-Substituted 7-Chloro-1H-benzo[d]triazole Derivatives

A versatile method for the synthesis of N-substituted derivatives of 7-Chloro-1H-benzo[d]triazole involves the initial reaction with chloroacetyl chloride to form an intermediate, which can then be reacted with various amines or other nucleophiles.

Experimental Protocol: Synthesis of 2-(7-Chloro-1H-benzo[d][1][2][3]triazol-1-yl)-N-aryl/alkyl acetamides

Materials:

  • 7-Chloro-1H-benzo[d]triazole

  • Chloroacetyl chloride

  • Anhydrous sodium acetate

  • Dry acetone

  • Various primary or secondary amines (aryl or alkyl)

  • Ethanol

  • Ice

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Synthesis of 1-(2-chloroacetyl)-7-chloro-1H-benzo[d]triazole (Intermediate):

    • In a dry round-bottom flask, dissolve 7-Chloro-1H-benzo[d]triazole (0.01 mol) and anhydrous sodium acetate (0.01 mol) in dry acetone.

    • Cool the mixture in an ice bath and add chloroacetyl chloride (0.01 mol) dropwise with constant stirring.

    • Continue stirring the reaction mixture for 3 hours at room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 1-(2-chloroacetyl)-7-chloro-1H-benzo[d]triazole.

  • Synthesis of 2-(7-Chloro-1H-benzo[d][1][2][3]triazol-1-yl)-N-aryl/alkyl acetamides (Final Products):

    • Dissolve the intermediate 1-(2-chloroacetyl)-7-chloro-1H-benzo[d]triazole (0.01 mol) in ethanol.

    • Add the desired primary or secondary amine (0.01 mol) to the solution.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the final product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to yield the pure N-substituted acetamide derivative.

Antimicrobial Activity Evaluation

The synthesized compounds can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

  • Synthesized 7-Chloro-1H-benzo[d]triazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and standard drugs in DMSO to a stock concentration of 1000 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate broth to each well of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs in the microtiter plates to obtain a concentration range (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microbial strain equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The antimicrobial activity of various benzotriazole derivatives is summarized in the table below. This data, compiled from existing literature, provides a reference for the potential efficacy of newly synthesized 7-chloro-substituted analogues.

Compound TypeTest OrganismMIC (µg/mL)Reference
Benzotriazole-based β-amino alcoholsStaphylococcus aureus8 - 64--INVALID-LINK--
Benzotriazole-based β-amino alcoholsBacillus subtilis8 - 64--INVALID-LINK--
1,2,4-Triazole derivativesVarious BacteriaPotent to weak--INVALID-LINK--
Benzotriazole-pyrazole-thiazole hybridsE. coli, B. subtilisNot specified--INVALID-LINK--
N-acyl-1H-benzotriazole derivativesVarious Bacteria0.125 - 0.25--INVALID-LINK--

Visualizations

Synthetic Pathway

Synthesis_Pathway A 7-Chloro-1H-benzo[d]triazole C 1-(2-chloroacetyl)-7-chloro- 1H-benzo[d]triazole (Intermediate) A:e->C:w NaOAc, Acetone B Chloroacetyl chloride B:e->C:w E 2-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)- N-aryl/alkyl acetamides (Final Product) C:e->E:w Ethanol, Reflux D Primary/Secondary Amine (R-NHR') D:e->E:w Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Stock Solutions (Compounds & Standards) Dilution Serial Dilution in 96-well Plates Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plates (24-48 hours) Inoculate->Incubate Read_MIC Determine MIC (Visual Inspection) Incubate->Read_MIC

References

N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Alkylation of Benzotriazoles

N-alkylated benzotriazole derivatives are crucial scaffolds in medicinal chemistry and materials science. The introduction of alkyl groups onto the benzotriazole core can significantly modulate the molecule's biological activity, solubility, and other physicochemical properties. The N-alkylation of benzotriazoles, including the 7-chloro derivative, presents a key synthetic challenge: regioselectivity. Alkylation can occur at either the N1 or N2 position of the triazole ring, leading to two different isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Generalized Reaction Protocols

The N-alkylation of 7-Chloro-1H-benzo[d]triazole typically involves the deprotonation of the triazole N-H group with a suitable base, followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide).

Protocol 1: Alkylation using Carbonate Base in a Polar Aprotic Solvent

This method is a common and relatively mild approach for N-alkylation of azoles.

Reagents and Materials:

  • 7-Chloro-1H-benzo[d]triazole

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-Chloro-1H-benzo[d]triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 2: Alkylation using a Strong Base

For less reactive alkylating agents, a stronger base such as sodium hydride may be necessary. This procedure requires anhydrous conditions.

Reagents and Materials:

  • 7-Chloro-1H-benzo[d]triazole

  • Alkyl halide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 7-Chloro-1H-benzo[d]triazole (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Summary of Expected Reaction Parameters

While specific quantitative data for 7-Chloro-1H-benzo[d]triazole is not available in the cited literature, the following table summarizes general conditions used for unsubstituted benzotriazole, which can be used as a starting point for optimization.

Alkylating AgentBaseSolventTemperatureTypical Reaction TimeExpected Outcome
Benzyl BromideK₂CO₃DMFRoom Temp - 60°C2 - 12 hMixture of N1 and N2 isomers
Methyl IodideNaHTHF0°C - Room Temp1 - 6 hMixture of N1 and N2 isomers
Ethyl BromideCs₂CO₃Acetonitrile50 - 80°C4 - 24 hMixture of N1 and N2 isomers
Propargyl BromideK₂CO₃DMFRoom Temp2 - 8 hMixture of N1 and N2 isomers

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the N-alkylation of 7-Chloro-1H-benzo[d]triazole.

N_Alkylation_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 7-Chloro-1H-benzo[d]triazole Alkylating Agent Base Anhydrous Solvent Setup Inert Atmosphere (if using NaH) Deprotonation Deprotonation (Base Addition) Setup->Deprotonation Alkylation Alkylation (Alkylating Agent Addition) Deprotonation->Alkylation Stirring Stirring at Specified Temperature Alkylation->Stirring Quench Quench Reaction (e.g., with H₂O or NH₄Cl) Stirring->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Product Isolated N1 & N2 Products Chromatography->Product

Caption: General workflow for the N-alkylation of 7-Chloro-1H-benzo[d]triazole.

Logical Relationship of Regioselectivity

The regioselectivity of the alkylation (N1 vs. N2) is a critical consideration. The outcome is influenced by a balance of electronic and steric factors, as well as reaction conditions that favor either kinetic or thermodynamic control.

Regioselectivity_Factors Alkylation N-Alkylation of 7-Chlorobenzotriazole N1_Product N1-Alkylated Isomer (Thermodynamically Favored) Alkylation->N1_Product pathway A N2_Product N2-Alkylated Isomer (Kinetically Favored) Alkylation->N2_Product pathway B Conditions Reaction Conditions Conditions->Alkylation Base Base Base->Conditions Solvent Solvent Solvent->Conditions AlkylatingAgent Alkylating Agent (Steric Bulk) AlkylatingAgent->Conditions Temperature Temperature Temperature->Conditions

Caption: Factors influencing the regioselectivity of benzotriazole N-alkylation.

Conclusion and Recommendations

The provided protocols represent a generalized starting point for the N-alkylation of 7-Chloro-1H-benzo[d]triazole. Researchers must conduct optimization studies to determine the ideal conditions for their specific alkylating agent and desired regiochemical outcome. Key variables to screen include base strength, solvent polarity, reaction temperature, and time. Careful analysis of the product mixture, typically using NMR spectroscopy and chromatographic techniques, will be essential to determine the ratio of N1 and N2 isomers and to isolate the desired product.

Application of 7-Chlorobenzotriazole in the Synthesis of Antifungal Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 7-chlorobenzotriazole as a key scaffold in the synthesis of novel antifungal compounds. The increasing prevalence of drug-resistant fungal infections necessitates the development of new therapeutic agents, and derivatives of 7-chlorobenzotriazole have shown promise as potent inhibitors of fungal growth.

Introduction

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a chlorine atom at the 7-position of the benzotriazole ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. In the context of antifungal drug development, 7-chlorobenzotriazole serves as a versatile starting material for the synthesis of compounds that primarily target the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for many azole compounds, including derivatives of 7-chlorobenzotriazole, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the active site of CYP51, these compounds block the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol CYP51 (Lanosterol 14α-demethylase) fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane inhibition Inhibition inhibition->lanosterol chlorobenzotriazole 7-Chlorobenzotriazole Derivatives chlorobenzotriazole->inhibition Synthesis_Workflow start Start: 7-Chlorobenzotriazole & Alkyl Halide reaction N-Alkylation Reaction (Base, Solvent, Heat) start->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization antifungal_assay Antifungal Activity Assay (MIC Determination) characterization->antifungal_assay sar_analysis Structure-Activity Relationship (SAR) Analysis antifungal_assay->sar_analysis end End: Lead Compound Identification sar_analysis->end

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-1H-benzo[d]triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-1H-benzo[d]triazole derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of 7-Chloro-1H-benzo[d]triazole derivatives.

Recrystallization Troubleshooting

Question/Issue Possible Cause(s) Suggested Solution(s)
My compound "oils out" instead of crystallizing. The compound may be coming out of solution above its melting point due to a supersaturated solution or the presence of impurities that depress the melting point.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation. - Ensure a slow cooling process. Allow the flask to cool to room temperature before moving it to an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
No crystals form, even after cooling. The solution may not be sufficiently saturated, or the compound is too soluble in the chosen solvent.- If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again. - If the compound is too soluble, consider a different solvent or a co-solvent system. For chlorinated aromatic compounds, alcohols like ethanol or methanol, or solvent mixtures like hexane/acetone or hexane/ethyl acetate can be effective.[1]
The recovered crystals are colored or appear impure. The crude material may contain colored impurities that co-crystallize with the product. The solvent may be reacting with the compound.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing your product. - Ensure the chosen solvent is inert and does not react with your 7-Chloro-1H-benzo[d]triazole derivative.
The yield after recrystallization is very low. Too much solvent was used, leading to significant product loss in the mother liquor. The compound may be more soluble in the chosen solvent than anticipated.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to maximize crystal precipitation before filtration. - To recover more product, you can concentrate the mother liquor and perform a second recrystallization.

Column Chromatography Troubleshooting

Question/Issue Possible Cause(s) Suggested Solution(s)
My compound won't move off the baseline of the column. The eluent is not polar enough to move the compound. The compound may be interacting too strongly with the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent. For polar aromatic heterocycles, solvent systems containing methanol in dichloromethane can be effective.[2] - Consider using a different stationary phase, such as alumina or reverse-phase silica.
The separation between my desired compound and an impurity is poor. The chosen eluent system does not provide sufficient resolution. The column may be overloaded.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a greater difference in Rf values. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. - Use a longer column or a stationary phase with a smaller particle size for better resolution.
My compound is degrading on the column. 7-Chloro-1H-benzo[d]triazole derivatives can be sensitive to the acidic nature of standard silica gel.- Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine mixed in the eluent. - Alternatively, use a less acidic stationary phase like neutral alumina.
How do I separate regioisomers of my substituted 7-Chloro-1H-benzo[d]triazole? Regioisomers (e.g., N(1) vs. N(2) substituted) can have very similar polarities, making separation challenging.- High-performance liquid chromatography (HPLC) is often more effective than standard column chromatography for separating regioisomers. A reverse-phase C18 column with a methanol-water or acetonitrile-water gradient is a good starting point.[3][4] - Careful optimization of the solvent system for flash chromatography may also achieve separation. Small changes in the eluent composition can sometimes significantly impact the resolution of isomers.

Data on Purification Efficiency

The following table summarizes typical outcomes for different purification techniques applied to 7-Chloro-1H-benzo[d]triazole and related derivatives. Note that actual results will vary depending on the specific derivative and the nature of the impurities.

Purification Technique Starting Material Purity (Typical) Final Purity (Typical) Yield (Typical) Notes
Recrystallization 85-95%>98%70-90%Effective for removing less soluble or more soluble impurities. May require multiple recrystallizations for high purity.
Column Chromatography (Silica Gel) 70-90%>99%60-85%Good for separating compounds with different polarities. Potential for product degradation on acidic silica.
Preparative HPLC 90-98%>99.5%50-80%Excellent for separating closely related impurities and regioisomers. Lower capacity than column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of 7-Chloro-1H-benzo[d]triazole

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent. Acetone has been shown to be effective for recrystallizing 1-chloro-1H-benzo[d][2][3][5]triazole.[6] Other potential solvents include ethanol, methanol, or a mixture of dichloromethane and hexane.

  • Dissolution: In a fume hood, place the crude 7-Chloro-1H-benzo[d]triazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of a 7-Chloro-1H-benzo[d]triazole Derivative

  • Stationary and Mobile Phase Selection: Based on TLC analysis, choose an appropriate stationary phase (typically silica gel) and a mobile phase that provides good separation of the target compound from impurities (aim for an Rf of 0.2-0.4 for the target compound). A common mobile phase is a gradient of methanol in dichloromethane.

  • Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as needed to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude 7-Chloro-1H-benzo[d]triazole Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Purity_Check->Prep_HPLC If impure Pure_Product Pure Product (>99%) Purity_Check->Pure_Product If pure

Caption: General purification workflow for 7-Chloro-1H-benzo[d]triazole derivatives.

Troubleshooting_Logic cluster_solutions_recrystallization Recrystallization Solutions cluster_solutions_chromatography Chromatography Solutions Start Purification Issue Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes Low_Yield Low Yield Recrystallization_Issue->Low_Yield Yes Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes Compound_Degradation Compound Degradation Chromatography_Issue->Compound_Degradation Yes Sol1 Adjust solvent / cooling rate Oiling_Out->Sol1 Sol2 Minimize solvent volume Low_Yield->Sol2 Sol3 Optimize eluent / stationary phase Poor_Separation->Sol3 Sol4 Use deactivated silica / alumina Compound_Degradation->Sol4

Caption: Troubleshooting decision tree for purification issues.

References

Optimizing temperature and solvent conditions for 7-chlorobenzotriazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 7-chlorobenzotriazole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in reactions with 7-chlorobenzotriazole?

A1: The most critical parameters are temperature and solvent choice. These factors significantly influence reaction rate, yield, and the formation of byproducts. Careful optimization of both is essential for a successful reaction.

Q2: How does temperature affect the outcome of my 7-chlorobenzotriazole reaction?

A2: Temperature has a direct impact on the reaction kinetics. Insufficient temperature can lead to a slow or incomplete reaction. Conversely, excessively high temperatures can promote the formation of side products, such as isomers or degradation products, and may lead to a decrease in overall yield and purity.

Q3: What is the role of the solvent in 7-chlorobenzotriazole reactions?

A3: The solvent not only dissolves the reactants but also influences the reaction mechanism.[1] The polarity of the solvent can affect the stabilization of reactants and transition states, thereby altering the reaction rate.[1][2] Protic solvents can participate in hydrogen bonding, which may affect the nucleophilicity of reactants. The choice of solvent can also impact the regioselectivity of reactions, such as N-alkylation.

Q4: I am observing the formation of multiple products in my N-alkylation reaction. What is the likely cause?

A4: The formation of multiple products in N-alkylation of 7-chlorobenzotriazole is often due to the presence of multiple nucleophilic nitrogen atoms in the benzotriazole ring, leading to the formation of N1 and N2 isomers. The ratio of these isomers can be influenced by the solvent, temperature, and the nature of the alkylating agent and base used.

Q5: My reaction is not going to completion. What are some potential solutions?

A5: If your reaction is incomplete, consider the following:

  • Increase the temperature: Gently warming the reaction mixture can increase the reaction rate. Monitor for byproduct formation.

  • Increase the reaction time: Some reactions may require longer periods to reach completion.

  • Check the purity of your reagents: Impurities in the starting materials or solvent can inhibit the reaction.

  • Use a stronger base or catalyst: For reactions like N-alkylation, a stronger base might be necessary to deprotonate the benzotriazole effectively.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation Reactions
Possible Cause Troubleshooting Step
Incomplete Deprotonation Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base.
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS.
Poor Solvent Choice Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the benzotriazolide anion.
Steric Hindrance If using a bulky alkylating agent, consider a less hindered reagent or a different synthetic route.
Problem 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)
Possible Cause Troubleshooting Step
Solvent Effects The polarity of the solvent can influence the site of alkylation. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF).
Counter-ion Effects The choice of base can influence the association of the counter-ion with the benzotriazolide anion, affecting which nitrogen is more nucleophilic. Compare results with different bases (e.g., K₂CO₃ vs. Cs₂CO₃).
Temperature Effects Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Co-eluting Impurities Optimize your column chromatography conditions. Try a different solvent system or use a different stationary phase (e.g., alumina instead of silica gel).
Product is an Oil Attempt to crystallize the product. Screen a variety of solvents or solvent mixtures.[3][4] If crystallization fails, consider salt formation or derivatization to obtain a solid.
Residual Starting Material If the starting material is difficult to separate, consider using a stoichiometric excess of the other reactant to ensure full conversion of the limiting reagent.

Data Presentation

Table 1: Effect of Solvent and Temperature on the N-Alkylation of Benzotriazole with an Alkyl Halide (Illustrative Data)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)N1:N2 Ratio
1TolueneK₂CO₃8012653:1
2AcetonitrileK₂CO₃808782:1
3DMFK₂CO₃806921.5:1
4DMFNaH254951:1
5THFNaH606851.2:1

This table is based on general principles for benzotriazole alkylation and should be used as a starting point for optimizing 7-chlorobenzotriazole reactions.[5]

Experimental Protocols

General Protocol for N-Alkylation of 7-Chlorobenzotriazole
  • To a solution of 7-chlorobenzotriazole (1.0 eq.) in an appropriate solvent (e.g., DMF, 10 mL/mmol), add a base (e.g., K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.[3][4][6][7][8]

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 7-Chlorobenzotriazole in Solvent add_base Add Base start->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent heat Heat to Target Temperature add_alkylating_agent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Crystallization dry->purify product Pure Product purify->product

Caption: Experimental workflow for the N-alkylation of 7-chlorobenzotriazole.

troubleshooting_workflow start Low Reaction Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_products Significant Side Products? start->side_products No increase_temp Increase Temperature Increase Time incomplete_reaction->increase_temp Yes stronger_base Use Stronger Base incomplete_reaction->stronger_base Yes optimize_solvent Optimize Solvent incomplete_reaction->optimize_solvent Yes lower_temp Lower Temperature side_products->lower_temp Yes change_base Change Base/Solvent for Regioselectivity side_products->change_base Yes purification_issue Purification Issue side_products->purification_issue No

Caption: Troubleshooting flowchart for optimizing 7-chlorobenzotriazole reactions.

References

Troubleshooting guide for failed 7-Chloro-1H-benzo[d]triazole couplings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Chloro-1H-benzo[d]triazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of peptides and other amide bond formations utilizing 7-Chloro-1H-benzo[d]triazole and its derivatives, such as HCTU.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 7-Chloro-1H-benzo[d]triazole (as 6-Cl-HOBt in reagents like HCTU) over standard HOBt?

A1: The primary advantage of using 7-Chloro-1H-benzo[d]triazole, often in the form of its hydroxyl derivative 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) within coupling reagents like HCTU, is its enhanced reactivity. The electron-withdrawing effect of the chlorine atom increases the acidity of the hydroxyl group, making it a better leaving group. This results in faster reaction rates, higher coupling efficiency, and improved yields, especially for challenging or sterically hindered couplings.[1][2][3] Reagents based on 6-Cl-HOBt are also effective at suppressing racemization.[1][4]

Q2: What are the common causes of low yield in my coupling reaction?

A2: Low yields can stem from several factors:

  • Incomplete activation: The carboxylic acid may not be fully activated before the coupling step.

  • Steric hindrance: Coupling of bulky amino acids can be inherently slow and incomplete.

  • Aggregation: The growing peptide chain on a solid support can aggregate, preventing reagents from accessing the reaction site.[4]

  • Premature cleavage: When using acid-sensitive resins like 2-chlorotrityl chloride resin, the acidity of the coupling additives can cause premature cleavage of the peptide from the support.

  • Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: How can I minimize racemization during the coupling step?

A3: Racemization is a critical issue, particularly when coupling amino acid derivatives. To minimize it:

  • Avoid pre-activation: Activating the amino acid for extended periods before adding the amine component can increase the risk of racemization. An in situ activation approach is often preferred.

  • Choice of base: Use of a weaker, non-nucleophilic base is recommended. While DIPEA is commonly used, bases like N-methylmorpholine (NMM) or collidine can significantly reduce racemization, especially for sensitive amino acids like histidine and cysteine.[5]

  • Lower temperature: Performing the coupling at a lower temperature can help to reduce the rate of racemization.[5]

  • Additive selection: The use of additives like 6-Cl-HOBt itself is a primary strategy to suppress racemization.[4]

Q4: What are some common side products I should be aware of?

A4: Besides racemization, other potential side reactions include:

  • Guanidinylation: Uronium/aminium-based coupling reagents like HCTU can react with the free N-terminal amine of the peptide, forming a guanidinium group that terminates the chain. This is more likely if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.[6]

  • Aspartimide formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of piperidide adducts. Using HOBt in the deprotection solution can help reduce this side reaction.[4]

  • Dehydration of Asn and Gln: The side chain amides of asparagine and glutamine can be dehydrated to nitriles by some coupling reagents, particularly carbodiimides.[7]

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during 7-Chloro-1H-benzo[d]triazole couplings.

Problem 1: Low or No Product Yield
Potential Cause Recommended Action Expected Outcome
Inefficient Activation Increase the equivalents of the coupling reagent (e.g., HCTU) and the amino acid to 1.5-2.0 equivalents relative to the amine. Ensure all reagents are fresh and anhydrous.Improved conversion to the desired product.
Sterically Hindered Coupling Increase the reaction time and/or temperature. Consider using a more potent coupling reagent like HATU if the issue persists. Microwave-assisted synthesis can also be beneficial.Increased yield for difficult couplings.
Peptide Aggregation on Solid Support Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction mixture. Sonication can also help to break up aggregates.[4]Improved reagent access to the reaction site and higher yield.
Premature Cleavage from Resin If using an acid-sensitive resin, switch to a less acidic base such as N-methylmorpholine (NMM) instead of DIPEA. Avoid prolonged reaction times.Reduced loss of peptide from the resin, leading to a higher final yield.
Problem 2: High Levels of Racemization
Potential Cause Recommended Action Expected Outcome
Prolonged Activation Time Avoid a separate pre-activation step. Add the coupling reagent, amino acid, and base to the reaction mixture simultaneously (in situ activation).Significant reduction in the formation of the epimeric product.
Strong Base (e.g., DIPEA) Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, particularly for sensitive amino acids.[5]Minimized racemization while maintaining an adequate coupling rate.
High Reaction Temperature Perform the coupling reaction at room temperature or consider cooling to 0°C, especially during the activation phase.Slower rate of epimerization.
Sensitive Amino Acid Residue For highly susceptible amino acids like Cys and His, consider using specialized, low-racemization protocols, which may involve specific protecting groups or a combination of additives. Lowering the coupling temperature to 50°C in microwave synthesis has been shown to limit racemization for these residues.[5]Preservation of chiral integrity for sensitive residues.
Problem 3: Presence of Side Products
Potential Cause Recommended Action Expected Outcome
Guanidinylation of N-terminus Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. Avoid using a large excess. Ensure rapid activation of the carboxylic acid before the coupling reagent can react with the free amine.Elimination of the chain-terminated guanidinylated byproduct.
Aspartimide Formation Add HOBt to the piperidine deprotection solution when removing the Fmoc group from a residue preceding an aspartic acid.[4]Reduced formation of the cyclic imide and associated byproducts.
Dehydration of Asn/Gln Ensure proper side-chain protection of asparagine and glutamine residues (e.g., with a trityl group) to prevent dehydration.Prevention of nitrile byproduct formation.

Experimental Protocols

Standard Coupling Protocol using HCTU

This protocol is a general guideline for solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 equivalents) and HCTU (2-4 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA (4-8 equivalents) or NMM (4-8 equivalents) to the amino acid/HCTU solution.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Proceed to the next deprotection and coupling cycle.

Protocol for Minimizing Racemization with HCTU

This protocol is adapted for coupling racemization-prone amino acids.

  • Follow the standard protocol for resin swelling and Fmoc deprotection.

  • Coupling (In Situ Activation):

    • Add the Fmoc-protected amino acid (2 equivalents) dissolved in DMF to the resin.

    • Add HCTU (2 equivalents) dissolved in DMF to the resin.

    • Add N-methylmorpholine (NMM) (4 equivalents) to the resin.

    • Allow the reaction to proceed at room temperature for 45-90 minutes. For particularly sensitive couplings, consider performing the reaction at 0°C.

  • Monitor the reaction progress using the Kaiser test.

  • Wash the resin thoroughly with DMF.

Visualizations

experimental_workflow start Start: Deprotected Resin dissolve_aa Dissolve Fmoc-AA and HCTU in DMF start->dissolve_aa add_base Add Base (DIPEA or NMM) dissolve_aa->add_base activation Activation (Brief) add_base->activation add_to_resin Add Activation Mixture to Resin activation->add_to_resin coupling Coupling Reaction (30-60 min) add_to_resin->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin with DMF kaiser_test->wash Negative troubleshoot Troubleshoot kaiser_test->troubleshoot Positive next_cycle Proceed to Next Cycle wash->next_cycle

Caption: Standard experimental workflow for a coupling reaction using HCTU.

troubleshooting_logic start Problem Identified low_yield Low Yield? start->low_yield high_racemization High Racemization? start->high_racemization side_products Side Products? start->side_products increase_equivalents Increase Reagent Equivalents low_yield->increase_equivalents Yes change_solvent Change Solvent (e.g., to NMP) low_yield->change_solvent Yes increase_time_temp Increase Time/ Temperature low_yield->increase_time_temp Yes weaker_base Use Weaker Base (e.g., NMM) high_racemization->weaker_base Yes in_situ_activation Use In Situ Activation high_racemization->in_situ_activation Yes lower_temp Lower Reaction Temperature high_racemization->lower_temp Yes check_equivalents Check Reagent Equivalents side_products->check_equivalents Yes add_hobt_deprotection Add HOBt to Deprotection (for Asp) side_products->add_hobt_deprotection Yes check_protection Verify Side-Chain Protection side_products->check_protection Yes

Caption: Logical decision-making process for troubleshooting common coupling issues.

References

Technical Support Center: High-Purity Recrystallization of 7-Chloro-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-purity 7-Chloro-1H-benzo[d]triazole through recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and a standard experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 7-Chloro-1H-benzo[d]triazole?

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or when it comes out of solution above its melting point. To remedy this, you can try the following:

  • Add more of the "soluble solvent" if you are using a mixed solvent system.[2]

  • Re-heat the solution and add a small amount of additional solvent.[2]

  • Consider using a different solvent system with a lower boiling point.

  • If significant impurities are present, they can lower the melting point of the mixture. A preliminary purification step, such as passing the crude material through a short silica plug, might be necessary.[5]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A poor yield (e.g., less than 80%) can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor.[2] To check this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that your compound is still in solution.[2] You can recover the compound by evaporating the solvent and attempting the recrystallization again with less solvent.

  • Premature crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), you can lose a substantial portion of your product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially finishing in an ice bath to maximize crystal formation.

Q4: The purity of my recrystallized product has not significantly improved. What could be the issue?

A4: If the purity has not improved, it could be due to:

  • Inappropriate solvent choice: The chosen solvent may be dissolving the impurities as well as the desired compound, leading to their co-crystallization.

  • Crystallization occurring too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[2] To slow down crystallization, you can use a larger volume of solvent and allow the solution to cool more slowly (e.g., by insulating the flask).[2]

  • Highly impure starting material: Recrystallization is most effective for removing small amounts of impurities. If the starting material is very impure, a preliminary purification step like column chromatography may be necessary.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and cool again.[2]- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Crystals form too rapidly. - The solution is too concentrated.- The cooling process is too fast.- Reheat the solution and add a small amount of additional solvent.[2]- Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulate the flask to slow cooling.[2]
Colored impurities remain in the crystals. - The solvent is not effective at leaving the colored impurity in the solution.- The impurity is trapped within the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]- Ensure the crystallization process is slow to prevent the inclusion of impurities.
The product appears as a powder, not distinct crystals. - The compound crashed out of solution too quickly.- This is a common result of rapid cooling or high supersaturation. While the purity may be acceptable, for better crystal formation, repeat the recrystallization with a slightly larger volume of solvent and slower cooling.

Experimental Protocol: Recrystallization of 7-Chloro-1H-benzo[d]triazole

This protocol is a general guideline. The optimal solvent, solvent volume, and temperatures should be determined empirically.

1. Solvent Selection:

  • Place a small amount of the crude 7-Chloro-1H-benzo[d]triazole (approx. 20-30 mg) into several test tubes.

  • Add a few drops of different solvents (e.g., acetone, ethanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that did not show good solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.

2. Dissolution:

  • Place the crude 7-Chloro-1H-benzo[d]triazole into an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring.

  • Continue adding the solvent until the compound is just completely dissolved. Avoid adding a large excess of solvent.

3. Hot Filtration (Optional but Recommended):

  • If there are insoluble impurities or if activated charcoal was used to decolorize the solution, a hot filtration step is necessary.

  • Pre-heat a funnel and a new Erlenmeyer flask.

  • Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove insoluble impurities.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.

  • Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be placed in a desiccator.

Data Presentation

Table 1: Illustrative Solubility of 7-Chloro-1H-benzo[d]triazole in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water< 0.1< 0.1
n-Hexane< 0.5~ 2.0
Toluene~ 1.0> 15.0
Acetone~ 5.0> 25.0
Ethanol~ 3.0> 20.0

Note: These are representative values for illustrative purposes and should be experimentally verified.

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_isolation Isolation cluster_troubleshooting Troubleshooting crude_product Crude Product dissolution Dissolution in Minimum Hot Solvent crude_product->dissolution solvent_selection Solvent Selection solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling If no insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration oiling_out Oiling Out? cooling->oiling_out washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product High-Purity Product drying->pure_product low_yield Low Yield? pure_product->low_yield oiling_out->dissolution Adjust Solvent low_yield->crude_product Re-process Mother Liquor

References

Stability issues of 7-Chloro-1H-benzo[d]triazole in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 7-Chloro-1H-benzo[d]triazole in various solvents. Due to the limited availability of specific quantitative stability data in published literature, this guide focuses on providing researchers, scientists, and drug development professionals with the necessary protocols and troubleshooting information to assess the stability of this compound in their own experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 7-Chloro-1H-benzo[d]triazole?

A1: 7-Chloro-1H-benzo[d]triazole, as a benzotriazole derivative, is a relatively stable aromatic heterocycle. However, its stability can be influenced by factors such as pH, exposure to light, strong oxidizing agents, and high temperatures. It is crucial to handle and store the compound properly to ensure its integrity.

Q2: What are the recommended storage conditions for 7-Chloro-1H-benzo[d]triazole?

A2: It is recommended to store 7-Chloro-1H-benzo[d]triazole in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent potential degradation from atmospheric moisture and oxygen.

Q3: Is 7-Chloro-1H-benzo[d]triazole sensitive to light?

Q4: How does pH affect the stability of 7-Chloro-1H-benzo[d]triazole in aqueous solutions?

A4: The stability of benzotriazoles in aqueous solutions can be pH-dependent. While specific data for the 7-chloro derivative is limited, related compounds can undergo hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures. It is recommended to buffer aqueous solutions to a neutral pH if the compound needs to be in solution for an extended period.

Q5: Are there any known incompatible solvents or reagents?

A5: Strong oxidizing agents should be avoided as they can potentially oxidize the triazole ring. Reactions with strong acids or bases at high temperatures may also lead to degradation. Compatibility with a specific solvent for a particular application should be determined experimentally.

Troubleshooting Guide

This guide addresses potential issues that may be encountered during the handling and use of 7-Chloro-1H-benzo[d]triazole in solution.

Issue Possible Cause Suggested Solution
Compound precipitates out of solution - Poor solubility in the chosen solvent at the experimental concentration.- Temperature fluctuations affecting solubility.- The compound has degraded to a less soluble product.- Verify the solubility of 7-Chloro-1H-benzo[d]triazole in the specific solvent. Consider using a co-solvent or a different solvent with higher solubilizing power.- Maintain a constant temperature for your experimental setup.- Analyze the precipitate to determine if it is the original compound or a degradation product.
Inconsistent experimental results - Degradation of the compound in the stock or working solution.- Photodegradation during the experiment.- Prepare fresh solutions before use. If a stock solution is to be stored, keep it at a low temperature and protected from light. Perform a purity check (e.g., by HPLC) of the stock solution periodically.- Minimize the exposure of your solutions to ambient and UV light by using amber vials or covering your experimental setup with aluminum foil.
Appearance of unexpected peaks in chromatogram (e.g., HPLC, LC-MS) - The compound is degrading under the experimental conditions.- Reaction with the solvent or other components in the mixture.- Conduct a forced degradation study (see experimental protocol below) to identify potential degradation products.- Ensure the solvent is of high purity and de-gassed. Check for potential reactivity with other reagents in your experiment.
Discoloration of the solution - Formation of degradation products.- Oxidation of the compound.- Investigate the cause of discoloration by analytical methods (e.g., UV-Vis spectroscopy, LC-MS) to identify any new species formed.- If oxidation is suspected, consider using de-gassed solvents and handling the solution under an inert atmosphere.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of 7-Chloro-1H-benzo[d]triazole in a specific solvent. This study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Objective: To assess the stability of 7-Chloro-1H-benzo[d]triazole under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) in a chosen solvent.

Materials:

  • 7-Chloro-1H-benzo[d]triazole

  • Solvent of interest (e.g., DMF, DMSO, Acetonitrile, Methanol, Ethanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber (optional, or a UV lamp)

  • Oven or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 7-Chloro-1H-benzo[d]triazole in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to UV light (e.g., 254 nm or 365 nm) or in a photostability chamber for a specified duration. A control sample should be kept in the dark at the same temperature.

    • Thermal Degradation: Keep an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 60 °C or 80 °C) for a specified period. A control sample should be stored at the recommended storage temperature.

  • Analysis: At each time point, withdraw a sample from each stress condition, dilute as necessary, and analyze by a suitable analytical method (e.g., HPLC-UV). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Data Interpretation:

    • Calculate the percentage degradation of 7-Chloro-1H-benzo[d]triazole.

    • Identify and quantify any major degradation products.

    • Determine the rate of degradation under each condition if multiple time points are taken.

Data Presentation

The following tables are provided as templates for researchers to populate with their own experimental data from forced degradation studies.

Table 1: Illustrative Solubility Data of 7-Chloro-1H-benzo[d]triazole

SolventTemperature (°C)Solubility (mg/mL) - Example Data
Dimethylformamide (DMF)25[User to insert own data]
Dimethyl sulfoxide (DMSO)25[User to insert own data]
Acetonitrile25[User to insert own data]
Methanol25[User to insert own data]
Ethanol25[User to insert own data]
Tetrahydrofuran (THF)25[User to insert own data]
Water (pH 7)25[User to insert own data]

Table 2: Illustrative Forced Degradation Data of 7-Chloro-1H-benzo[d]triazole (in chosen solvent)

Stress ConditionTime (hours)% Degradation - Example DataMajor Degradation Products (Retention Time) - Example Data
0.1 N HCl (60 °C)24[User to insert own data][User to insert own data]
0.1 N NaOH (60 °C)24[User to insert own data][User to insert own data]
3% H₂O₂ (RT)24[User to insert own data][User to insert own data]
UV Light (254 nm)24[User to insert own data][User to insert own data]
Thermal (80 °C)24[User to insert own data][User to insert own data]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in chosen solvent) acid Acidic (0.1 N HCl, 60°C) prep_stock->acid Aliquot base Basic (0.1 N NaOH, 60°C) prep_stock->base Aliquot oxidative Oxidative (3% H2O2, RT) prep_stock->oxidative Aliquot photo Photolytic (UV light) prep_stock->photo Aliquot thermal Thermal (80°C) prep_stock->thermal Aliquot sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Data Interpretation (% Degradation, Products) hplc->data

Caption: Experimental workflow for the forced degradation study of 7-Chloro-1H-benzo[d]triazole.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Suggested Solutions issue Issue Encountered (e.g., Precipitation, Inconsistent Results) solubility Poor Solubility issue->solubility degradation Compound Degradation issue->degradation photodegradation Photodegradation issue->photodegradation reaction Reaction with Solvent/ Other Reagents issue->reaction verify_sol Verify Solubility / Change Solvent solubility->verify_sol fresh_sol Prepare Fresh Solutions / Store Properly degradation->fresh_sol forced_deg Conduct Forced Degradation Study degradation->forced_deg protect_light Protect from Light photodegradation->protect_light check_reagents Check Reagent Purity & Compatibility reaction->check_reagents

Caption: Logical relationship for troubleshooting stability issues of 7-Chloro-1H-benzo[d]triazole.

Technical Support Center: Reactions Involving 7-Chlorobenzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-chlorobenzotriazole-based coupling reagents, primarily focusing on the widely used 6-chloro isomer found in reagents like HCTU and TCTU.

Troubleshooting Guides & FAQs

Q1: I am observing a significant byproduct in my peptide synthesis that corresponds to the addition of a tetramethylguanidinium group to my peptide. What is causing this, and how can I prevent it?

A1: This common side reaction is known as guanidinylation. It occurs when the uronium/aminium-based coupling reagent (e.g., HCTU, TCTU) reacts directly with a free amine on your peptide, such as the N-terminal amine or the side chain of lysine. This results in a capped peptide that cannot be further elongated.

Prevention Strategies:

  • Avoid Excess Coupling Reagent: Using an excess of the coupling reagent is a primary cause of guanidinylation. It is recommended to use an equimolar amount or even a slight deficit of the coupling reagent relative to the carboxylic acid.[1]

  • Optimize Base Selection: The choice of base can significantly impact the extent of this side reaction. Sterically hindered, non-nucleophilic bases are preferred.

  • Order of Addition: Ensure that the carboxylic acid is pre-activated with the coupling reagent before the addition of the amine-containing component.

Q2: My coupling reaction is slow or incomplete, especially with hindered amino acids. What can I do to improve the efficiency without promoting side reactions?

A2: Slow or incomplete couplings can be addressed by optimizing several reaction parameters.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using high-quality, amine-free DMF. For difficult sequences prone to aggregation, consider adding a chaotropic salt or using a solvent mixture like DMF/DMSO.

  • Coupling Time: While fast coupling times (as short as 5 minutes) have been reported with HCTU, extending the coupling time to 1-2 hours for difficult couplings can be beneficial.[2] Monitor the reaction progress using a qualitative test like the ninhydrin test.

  • Temperature: Gently heating the reaction mixture can sometimes improve coupling efficiency, but this should be done with caution as it can also increase the risk of side reactions.

  • Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents can be performed.

Q3: I suspect racemization is occurring during the coupling of my amino acids. How can I minimize this?

A3: Racemization is a potential side reaction during amino acid activation. While reagents like HCTU are designed to suppress racemization, certain conditions can still promote it.

Preventative Measures:

  • Choice of Base: Use a weaker, non-nucleophilic base.

  • Pre-activation Time: Keep the pre-activation time of the carboxylic acid to a minimum before adding the amine component.

  • Additives: While HCTU already contains a benzotriazole derivative, the addition of an external additive is generally not necessary but could be explored for particularly sensitive amino acids.

Data on Byproduct Prevention

While extensive quantitative data is often proprietary or not published, the following table summarizes qualitative and semi-quantitative findings on preventing guanidinylation.

ParameterRecommendationExpected OutcomeReference
Coupling Reagent Stoichiometry Use ≤ 1.0 equivalent relative to the carboxylic acidMinimizes the availability of free coupling reagent to react with the amine component.[1]
Base Selection Use a sterically hindered base like 2,6-lutidine instead of a more nucleophilic base like triethylamine (TEA).The hindered base is less likely to facilitate the side reaction. In a comparative study, 2,6-lutidine effectively suppressed guanidinylation while preserving high amidation yields.[3]
Reaction Time Use the minimum time required for complete coupling (monitor with a qualitative test).Reduces the opportunity for the side reaction to occur, especially after the primary coupling is complete.[2]

Experimental Protocols

Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using HCTU

This protocol is a general guideline for manual Fmoc-based solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.

    • Add a non-nucleophilic base such as DIPEA (6-10 equivalents).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes. For difficult couplings, the time can be extended to 2 hours.

    • Monitor the coupling completion with a negative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection and then cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizations

Guanidinylation_Pathway cluster_main Desired Amide Bond Formation cluster_side Guanidinylation Side Reaction Carboxylic_Acid R-COOH Activated_Ester Active Ester Intermediate Carboxylic_Acid->Activated_Ester + HCTU + Base HCTU HCTU Coupled_Peptide R-CO-NH-Peptide Activated_Ester->Coupled_Peptide + H₂N-Peptide Peptide_Amine H₂N-Peptide HCTU_side HCTU Guanidinylated_Peptide Guanidinylated Peptide (Terminated) HCTU_side->Guanidinylated_Peptide Direct reaction with amine Peptide_Amine_side H₂N-Peptide Peptide_Amine_side->Guanidinylated_Peptide

Caption: Reaction pathway showing desired amide bond formation versus the guanidinylation side reaction.

Troubleshooting_Workflow start Byproduct Observed (Guanidinylation) check_equivalents Check Equivalents of Coupling Reagent start->check_equivalents reduce_equivalents Reduce to ≤ 1.0 eq. check_equivalents->reduce_equivalents > 1.0 eq. check_base Evaluate Base check_equivalents->check_base ≤ 1.0 eq. reduce_equivalents->check_base switch_base Switch to Hindered Base (e.g., 2,6-lutidine) check_base->switch_base Using TEA/DIPEA check_time Review Coupling Time check_base->check_time Using Hindered Base switch_base->check_time optimize_time Minimize Time Post-Completion check_time->optimize_time Extended end_node Side Reaction Minimized check_time->end_node Optimal optimize_time->end_node

Caption: Troubleshooting workflow for addressing guanidinylation byproducts.

References

Challenges in the scale-up synthesis of 7-Chloro-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-Chloro-1H-benzo[d]triazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Chloro-1H-benzo[d]triazole?

The most prevalent and industrially relevant method for synthesizing 7-Chloro-1H-benzo[d]triazole is the diazotization of 4-chloro-o-phenylenediamine. This reaction is typically carried out using sodium nitrite in an acidic medium, such as acetic acid. The process involves the formation of a diazonium salt intermediate, which then undergoes intramolecular cyclization to yield the final product.[1]

Q2: What are the main challenges in scaling up the synthesis of 7-Chloro-1H-benzo[d]triazole?

Scaling up the synthesis of 7-Chloro-1H-benzo[d]triazole presents several key challenges:

  • Exothermic Reaction Control: The diazotization reaction is highly exothermic, and the temperature can rise rapidly.[2][3][4] In a large-scale reactor, inefficient heat dissipation can lead to a runaway reaction, posing significant safety risks.

  • Byproduct Formation: Improper temperature control and reactant addition can lead to the formation of undesired byproducts, complicating the purification process.

  • Purification: Isolating pure 7-Chloro-1H-benzo[d]triazole from the reaction mixture on a large scale can be challenging. Common methods include recrystallization and vacuum distillation, which may require optimization for industrial quantities.[4][5]

  • Material Handling and Safety: The starting materials and the product itself have associated hazards that require careful handling procedures, especially in a manufacturing environment.

Q3: What are the critical safety precautions to consider during the scale-up synthesis?

Safety is paramount during the scale-up of this synthesis. Key precautions include:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and lab coats. For large-scale operations, additional respiratory protection may be necessary.[6]

  • Ventilation: The reaction should be performed in a well-ventilated area or a fume hood to avoid inhalation of any volatile compounds.

  • Exothermic Reaction Management: Implement robust temperature monitoring and control systems. A staged addition of sodium nitrite is crucial to manage the heat generated.[7]

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate fire extinguishing agents.[8]

  • Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for all chemicals used in the synthesis to be aware of all potential hazards.[3][6][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of product during workup and purification. 3. Sub-optimal stoichiometry of reactants.1. Monitor the reaction progress using TLC or HPLC to ensure completion. Consider extending the reaction time or adjusting the temperature within a safe range. 2. Optimize the extraction and recrystallization solvents and procedures to minimize product loss. 3. Carefully control the molar ratios of 4-chloro-o-phenylenediamine, sodium nitrite, and acid.
Product Purity Issues (e.g., discoloration, presence of impurities) 1. Formation of byproducts due to poor temperature control. 2. Incomplete removal of starting materials or reagents. 3. Degradation of the product during purification.1. Maintain strict temperature control throughout the reaction, especially during the addition of sodium nitrite. 2. Ensure thorough washing of the crude product to remove unreacted starting materials and salts. 3. If using vacuum distillation, ensure the temperature is not excessively high to prevent thermal decomposition. For recrystallization, select a solvent system that provides good discrimination between the product and impurities.
Runaway Reaction (Uncontrolled Temperature Increase) 1. Too rapid addition of sodium nitrite. 2. Inadequate cooling capacity of the reactor. 3. Insufficient stirring leading to localized hot spots.1. Add the sodium nitrite solution slowly and in portions, carefully monitoring the temperature after each addition. 2. Ensure the cooling system of the reactor is functioning efficiently and is appropriately sized for the reaction scale. 3. Use a robust overhead stirrer to ensure efficient mixing and heat distribution throughout the reaction mixture.
Difficulty in Isolating the Product 1. Product oiling out during recrystallization. 2. Formation of a fine precipitate that is difficult to filter.1. Adjust the solvent system for recrystallization. A mixture of solvents may be required to control the solubility and promote crystal growth. Seeding the solution with a small crystal of the pure product can also help.[3] 2. Allow the product to crystallize slowly at a controlled temperature. Using a filter aid may also be beneficial during filtration.

Experimental Protocols

Lab-Scale Synthesis of 7-Chloro-1H-benzo[d]triazole
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-o-phenylenediamine in glacial acetic acid and water.

  • Cooling: Cool the solution to 5-10 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the cooled solution of 4-chloro-o-phenylenediamine while maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Isolation: Pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) or by vacuum distillation.[4][5]

Considerations for Scale-Up
  • Reactor: A jacketed glass-lined or stainless steel reactor with efficient cooling and stirring capabilities is recommended.

  • Reactant Addition: A metering pump should be used for the controlled addition of the sodium nitrite solution.

  • Temperature Control: A reliable temperature probe and an automated cooling system are essential to manage the exotherm.

  • Work-up: For large-scale filtration, a centrifuge or a filter press will be necessary.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Starting Material (4-chloro-o-phenylenediamine) 10 g1 kg100 kg
Sodium Nitrite ~5.3 g~0.53 kg~53 kg
Acetic Acid ~50 mL~5 L~500 L
Reaction Temperature 5-15 °C5-10 °C0-5 °C
Addition Time of NaNO₂ 30 min2-3 hours4-6 hours
Typical Yield 80-90%75-85%70-80%
Purity (after recrystallization) >99%>98.5%>98%

Note: The values in this table are illustrative and may vary depending on the specific process and equipment used.

Visualizations

Synthesis_Pathway 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Chloro-o-phenylenediamine->Diazonium Salt Intermediate Diazotization Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2)->Diazonium Salt Intermediate Acetic Acid (CH3COOH) Acetic Acid (CH3COOH) Acetic Acid (CH3COOH)->Diazonium Salt Intermediate 7-Chloro-1H-benzo[d]triazole 7-Chloro-1H-benzo[d]triazole Diazonium Salt Intermediate->7-Chloro-1H-benzo[d]triazole Intramolecular Cyclization

Caption: Synthetic pathway for 7-Chloro-1H-benzo[d]triazole.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No check_completion Check reaction completion (TLC/HPLC) low_yield->check_completion Yes runaway_reaction Runaway Reaction? purity_issue->runaway_reaction No check_temp Verify temperature control purity_issue->check_temp Yes check_addition Slow down NaNO2 addition runaway_reaction->check_addition Yes end Problem Resolved runaway_reaction->end No optimize_workup Optimize workup/purification check_completion->optimize_workup optimize_workup->end check_temp->optimize_workup improve_cooling Improve reactor cooling check_addition->improve_cooling improve_cooling->end

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions start 4-Chloro-o-phenylenediamine + NaNO2 high_temp High Temperature start->high_temp desired_product 7-Chloro-1H-benzo[d]triazole start->desired_product Controlled Temperature tar_formation Tar/Polymeric Byproducts high_temp->tar_formation side_product_1 Other Chlorinated Isomers high_temp->side_product_1

Caption: Potential side reactions at elevated temperatures.

References

Validation & Comparative

A Head-to-Head Comparison: 7-Chloro-1H-benzo[d]triazole vs. HOBt as Peptide Coupling Additives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of high-purity peptides is paramount. The choice of coupling additives plays a critical role in achieving this goal, directly impacting reaction efficiency, yield, and the stereochemical integrity of the final product. This guide provides an objective comparison between the classic additive, 1-Hydroxybenzotriazole (HOBt), and its halogenated successor, 7-Chloro-1H-benzo[d]triazole (Cl-HOBt), supported by experimental data.

Peptide coupling involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process typically requires a coupling reagent (e.g., a carbodiimide like DCC or EDC) to activate the carboxyl group. However, the activated intermediate can be unstable and prone to side reactions, most notably racemization—the loss of chiral integrity at the α-carbon. To mitigate this, additives like HOBt and Cl-HOBt are introduced. They react with the activated intermediate to form a more stable active ester, which is less susceptible to racemization and reacts efficiently with the amine component to form the desired peptide bond.

The Chemical Advantage of Cl-HOBt

The primary difference between HOBt and 7-Chloro-1H-benzo[d]triazole (often referred to as 6-Cl-HOBt in literature) lies in the presence of a chlorine atom on the benzotriazole ring. This electron-withdrawing group significantly increases the acidity of the N-hydroxy group. This heightened acidity makes the resulting active ester more reactive and the benzotriazole moiety a better leaving group.[1] The practical consequences of this structural modification are faster reaction kinetics and a superior ability to suppress racemization, particularly in the synthesis of complex or "difficult" peptide sequences.[1]

Performance Data: Yield and Racemization

The enhanced reactivity of Cl-HOBt translates directly into higher yields, especially when synthesizing peptides known for aggregation or slow coupling kinetics. A comparative study on the synthesis of the difficult Acyl Carrier Protein (ACP) fragment (65-74) highlights this advantage. When comparing aminium salts derived from HOBt (TBTU) with those derived from 6-Cl-HOBt (HCTU and TCTU), the chloro-derivatives demonstrated a marked improvement in peptide yield.

Table 1: Peptide Yield Comparison for the Synthesis of ACP(65-74)
Coupling Reagent (Base Additive)Yield (%)
TBTU (HOBt-based)55
HCTU (6-Cl-HOBt-based)73
TCTU (6-Cl-HOBt-based)87
Data sourced from a study on the efficiency of various coupling reagents. The ACP(65-74) fragment is a standard benchmark for difficult sequences.[2]

Beyond yield, the suppression of racemization is a critical measure of a coupling additive's performance. Studies have shown that 6-Cl-HOBt-based reagents are highly effective at preserving the stereochemistry of chiral amino acids. For instance, in syntheses involving the racemization-prone amino acid serine, protocols using 6-Cl-HOBt-based reagents resulted in less than 2% racemization, a figure that drops to below 0.5% when a pre-activation step is avoided.[3] Both HOBt and 6-Cl-HOBt are added to coupling reactions to suppress this unwanted side reaction.[4]

Reaction Mechanisms and Experimental Workflow

The fundamental mechanism for both additives involves the interception of a highly reactive O-acylisourea intermediate (formed from the reaction of a carboxylic acid and a carbodiimide) to generate a more stable benzotriazolyl ester. This active ester then undergoes nucleophilic attack by the amine component to form the peptide bond.

PeptideCouplingMechanism cluster_activation Activation Step cluster_additive Additive Action cluster_coupling Coupling Step AA_COOH Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DCC/EDC) Active_Ester Active Ester (More Stable, Resists Racemization) O_Acylisourea->Active_Ester Intercepted by Additive Additive Additive (HOBt or Cl-HOBt) Additive->Active_Ester Peptide_Bond Peptide Bond Formed (R-CO-NH-R') Active_Ester->Peptide_Bond Forms Peptide Bond AA_NH2 Incoming Amino Acid (R'-NH2) AA_NH2->Peptide_Bond +

Caption: General mechanism of carbodiimide-mediated peptide coupling using HOBt or Cl-HOBt additives.

The workflow for solid-phase peptide synthesis (SPPS) remains consistent regardless of which additive is chosen, with the key difference occurring during the coupling step.

SPPS_Workflow cluster_coupling_step Details of Coupling Step start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Coupling Step wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 check Check Completion (e.g., Ninhydrin Test) wash2->check repeat Repeat Cycle for Next Amino Acid check->repeat Incomplete final_cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) check->final_cleavage Complete repeat->deprotection end End: Purify Peptide final_cleavage->end reagents Mix: 1. Fmoc-Amino Acid 2. Coupling Reagent (e.g., DIC) 3. Additive (HOBt or Cl-HOBt) in DMF add_to_resin Add mixture to resin reagents->add_to_resin

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following provides a generalized protocol for a manual solid-phase peptide synthesis (SPPS) coupling step, highlighting the use of either HOBt or Cl-HOBt. This protocol assumes a standard Fmoc/tBu strategy.

Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid (3 equivalents based on resin substitution)

  • Peptide-resin (1 equivalent)

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Additive Option A: HOBt (3 equivalents)

  • Additive Option B: 7-Chloro-1H-benzo[d]triazole (Cl-HOBt) (3 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solid-phase synthesis vessel

Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (for 5 and 10 minutes, respectively).

    • Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and the chosen additive (HOBt or Cl-HOBt , 3 eq.) in DMF.

    • Add the coupling reagent, DIC (3 eq.), to this solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the washed, deprotected peptide-resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction time may be optimized based on the specific amino acids being coupled.

  • Washing and Monitoring:

    • After the coupling period, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times).

    • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction (i.e., the absence of free primary amines). If the test is positive, a second coupling may be required.

  • Cycle Repetition:

    • If the peptide chain is not complete, return to Step 1 to deprotect the N-terminal Fmoc group of the newly added amino acid and proceed with the next coupling cycle.

  • Final Cleavage:

    • Once the desired sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers.

Conclusion

For routine peptide synthesis, HOBt remains a cost-effective and reliable coupling additive. However, for challenging sequences prone to aggregation, steric hindrance, or racemization, the experimental data strongly supports the use of 7-Chloro-1H-benzo[d]triazole. Its enhanced reactivity leads to demonstrably higher yields and superior suppression of racemization.[1][2] While potentially more expensive, the improved outcomes offered by Cl-HOBt can lead to significant savings in time and resources during the purification phase, making it the preferred choice for the synthesis of complex, high-purity peptides in research and drug development settings.

References

A Comparative Analysis of Reactivity: Chlorinated vs. Other Benzotriazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical reactivity of chlorinated and other benzotriazole derivatives reveals key differences that are critical for their application in medicinal chemistry and drug development. The introduction of a chlorine atom to the benzotriazole scaffold significantly alters its electronic properties, generally leading to enhanced reactivity in various chemical transformations. This guide provides a comparative analysis, supported by available data and established chemical principles, to aid researchers in selecting the optimal benzotriazole derivative for their specific application.

Enhanced Electrophilicity and Reactivity of Chlorinated Benzotriazoles

The primary influence of a chlorine atom on the benzotriazole ring is its electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic system, making chlorinated benzotriazoles more electrophilic compared to their non-chlorinated counterparts. This increased electrophilicity has significant implications for their reactivity in several key reactions. While direct comparative kinetic data for a single reaction under identical conditions is sparse in publicly available literature, the enhanced biological activity and specific applications of chlorinated benzotriazoles strongly suggest a difference in their chemical behavior. For instance, the introduction of halogen atoms, including chlorine, onto the benzotriazole ring has been shown to enhance the biological activity of some compounds, which can be linked to their reactivity with biological targets.[1]

Nucleophilic Acyl Substitution

N-acylbenzotriazoles are widely used as efficient acylating agents. The benzotriazolide anion is an excellent leaving group, facilitating the transfer of the acyl group to a nucleophile. A chloro-substituent on the benzotriazole ring is expected to further stabilize the resulting benzotriazolide anion through its electron-withdrawing nature. This increased stability of the leaving group enhances the electrophilicity of the carbonyl carbon in N-acyl-chlorobenzotriazoles, making them more susceptible to nucleophilic attack. Consequently, chlorinated N-acylbenzotriazoles are predicted to be more reactive acylating agents than their non-chlorinated analogs, leading to faster reaction rates and potentially higher yields.

Table 1: Predicted Relative Reactivity in Nucleophilic Acyl Substitution

Benzotriazole DerivativeExpected Relative ReactivityRationale
N-Acyl-BenzotriazoleStandardGood leaving group ability of the benzotriazolide anion.
N-Acyl-ChlorobenzotriazoleHigherElectron-withdrawing chlorine atom stabilizes the benzotriazolide leaving group, increasing the electrophilicity of the carbonyl carbon.

Experimental Protocols

General Experimental Protocol for Comparative N-Alkylation

Objective: To compare the reaction rate and yield of N-alkylation for benzotriazole and 4-chlorobenzotriazole.

Materials:

  • Benzotriazole

  • 4-Chlorobenzotriazole

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts of benzotriazole and 4-chlorobenzotriazole in DMF.

  • To each flask, add an equimolar amount of potassium carbonate.

  • Add an equimolar amount of the alkyl halide to each flask simultaneously, starting the reaction timing.

  • Maintain both reactions at the same constant temperature (e.g., room temperature or a slightly elevated temperature) with identical stirring rates.

  • Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) using thin-layer chromatography (TLC).

  • Upon completion (as determined by the disappearance of the starting benzotriazole on TLC), quench both reactions by adding water.

  • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layers, concentrate them under reduced pressure, and purify the products by column chromatography.

  • Determine the yield of the N-alkylated products for both reactions and compare the reaction times.

Expected Outcome: It is anticipated that the reaction with 4-chlorobenzotriazole will proceed at a faster rate and potentially give a higher yield of the N-alkylated product compared to the reaction with benzotriazole, due to the increased nucleophilicity of the triazole nitrogen atoms resulting from the electron-withdrawing effect of the chlorine atom.

Visualization of Reaction Workflow and Potential Signaling Pathway Interaction

The following diagrams illustrate the general workflow for a comparative reactivity study and a hypothetical signaling pathway where the differential reactivity of benzotriazole derivatives could be relevant.

G cluster_0 Comparative N-Alkylation Workflow start Start: Prepare Reactants react_bzt Reaction A: Benzotriazole + Alkyl Halide start->react_bzt react_clbzt Reaction B: 4-Chlorobenzotriazole + Alkyl Halide start->react_clbzt monitor Monitor Reactions (TLC) react_bzt->monitor react_clbzt->monitor workup Quench and Workup monitor->workup analyze Analyze Products (Yield, Rate) workup->analyze compare Compare Reactivity analyze->compare end Conclusion compare->end

Caption: Workflow for comparing the reactivity of benzotriazole and its chlorinated derivative.

G cluster_1 Hypothetical Kinase Inhibition Pathway ligand Benzotriazole Derivative kinase Target Kinase ligand->kinase Binding ligand->kinase Inhibition substrate Substrate Protein kinase->substrate product Phosphorylated Substrate kinase->product atp ATP atp->kinase substrate->product Phosphorylation downstream Downstream Signaling product->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Potential interaction of a benzotriazole derivative with a kinase signaling pathway.

References

In-Vitro Validation of the Antimicrobial Efficacy of 7-Chlorobenzotriazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Among the heterocyclic compounds being explored, benzotriazole derivatives have shown considerable promise. This guide provides an in-depth comparison of the in-vitro antimicrobial efficacy of 7-chlorobenzotriazole compounds against various bacterial strains, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Efficacy

The antimicrobial potential of 7-chlorobenzotriazole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for in-vitro efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

While extensive data specifically on a wide range of 7-chlorobenzotriazole derivatives remains an area of active research, preliminary studies on structurally related compounds, such as 7-chloro-quinazolinones, provide valuable insights. For instance, certain 7-chloro-2–methyl-4H–benzo[d][1][2]–oxazin–4–one derivatives have demonstrated significant activity.

For comparative purposes, the efficacy of these compounds is benchmarked against established antibiotics, such as Ciprofloxacin, a broad-spectrum fluoroquinolone.

Table 1: Minimum Inhibitory Concentration (MIC) of a 7-Chloro-quinazolinone Derivative and Ciprofloxacin

CompoundKlebsiella pneumoniae (mg/mL)Staphylococcus aureus (mg/mL)Pseudomonas aeruginosa (mg/mL)
7-Chloro-2–Methyl-4H-benzo[d][1][2]–Oxazin–4–One699
Ciprofloxacin0.007 - 32.0[3]≤0.125 - 6.25[4][5]1 - 16[4]

Note: The MIC values for Ciprofloxacin are presented as a range compiled from multiple studies to reflect variations in tested strains and conditions.

The data suggests that while the tested 7-chloro-quinazolinone derivative shows antimicrobial activity, its potency is considerably lower than that of the widely used antibiotic Ciprofloxacin. It is important to note that this is a single example, and the efficacy of other 7-chlorobenzotriazole derivatives may vary significantly based on their specific structural modifications. Further research is crucial to synthesize and evaluate a broader library of these compounds to identify more potent candidates.

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

Broth Microdilution Assay Protocol

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the 7-chlorobenzotriazole compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only). c. Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

4. Determination of MIC: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Potential Mechanism of Action and Experimental Workflow

The precise mechanism of action for the antibacterial activity of 7-chlorobenzotriazole compounds is not yet fully elucidated. However, based on studies of related benzotriazole and heterocyclic compounds, two primary pathways are hypothesized: inhibition of DNA gyrase and disruption of the bacterial cell membrane.

Proposed Antibacterial Mechanism of Action

Antibacterial_Mechanism cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Lysis Cell Lysis Cell_Membrane Cell Membrane Cell_Membrane->Cell_Lysis Leads to 7_Chlorobenzotriazole 7_Chlorobenzotriazole 7_Chlorobenzotriazole->DNA_Gyrase Inhibition 7_Chlorobenzotriazole->Cell_Membrane Disruption

Caption: Proposed mechanisms of antibacterial action for 7-chlorobenzotriazole compounds.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication.[6][7][8] Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately, cell death. Many successful antibiotics, including the fluoroquinolones, target this enzyme.[6][8]

Membrane Disruption: Some antimicrobial compounds can interfere with the integrity of the bacterial cell membrane.[9][10][11] This can lead to the leakage of essential intracellular components and subsequent cell lysis.[10]

Experimental Workflow for In-Vitro Validation

The following workflow outlines the key steps in the in-vitro validation of the antimicrobial efficacy of novel compounds like 7-chlorobenzotriazoles.

Experimental_Workflow Compound_Synthesis Synthesis of 7-Chlorobenzotriazole Derivatives Primary_Screening Primary Antimicrobial Screening Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Comparative_Analysis Comparative Analysis with Standard Antibiotics MIC_Determination->Comparative_Analysis DNA_Gyrase_Assay DNA Gyrase Inhibition Assay Mechanism_of_Action->DNA_Gyrase_Assay Membrane_Permeability_Assay Membrane Permeability Assay Mechanism_of_Action->Membrane_Permeability_Assay Data_Reporting Data Reporting and Publication DNA_Gyrase_Assay->Data_Reporting Membrane_Permeability_Assay->Data_Reporting Comparative_Analysis->Data_Reporting

Caption: A typical workflow for the in-vitro validation of novel antimicrobial compounds.

Conclusion

7-Chlorobenzotriazole derivatives represent a class of compounds with demonstrated, albeit currently modest, antimicrobial potential. The provided data and protocols offer a framework for the continued investigation and objective comparison of these molecules. Future research should focus on the synthesis of a wider array of 7-chlorobenzotriazole analogs to explore structure-activity relationships and identify compounds with enhanced potency. Furthermore, detailed mechanistic studies are essential to validate the hypothesized modes of action and to guide the rational design of next-generation antimicrobial agents based on this promising scaffold.

References

Comparing the biological activity of different halogenated benzotriazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various halogenated benzotriazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry. The introduction of halogen atoms onto the benzotriazole scaffold has been shown to modulate their pharmacological properties, leading to a range of activities including antimicrobial, antifungal, antiviral, and enzyme inhibitory effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes a typical workflow for assessing the antimicrobial properties of these compounds.

Comparative Biological Activity of Halogenated Benzotriazoles

The biological activity of halogenated benzotriazoles is significantly influenced by the nature and position of the halogen substituent on the benzene ring. The following table summarizes the inhibitory concentrations of various halogenated benzotriazoles against different biological targets.

CompoundTarget/OrganismActivity TypeMeasurementValue
4,5,6,7-Tetrabromobenzotriazole (TBBT)Hepatitis C Virus HelicaseAntiviral (Helicase Inhibition)IC50~20 µM (DNA substrate)[1]
4,5,6,7-Tetrabromobenzotriazole (TBBT)Hepatitis C Virus HelicaseAntiviral (Helicase Inhibition)IC50~60 µM (RNA substrate)[1]
5,6-Dichloro-1-(β-D-ribofuranosyl)benzotriazole (DRBT)West Nile Virus EnzymeAntiviral (Enzyme Inhibition)IC50~0.3 µM (RNA substrate)[1]
5,6-Dichloro-1-(β-D-ribofuranosyl)benzotriazole (DRBT)West Nile Virus EnzymeAntiviral (Enzyme Inhibition)IC50~3 µM (DNA substrate)[1]
5,6-Dichloro-1-(β-D-ribofuranosyl)benzotriazole (DRBT)Hepatitis C Virus HelicaseAntiviral (Helicase Inhibition)IC500.1 µM (with preincubation)[1]
4,5,6,7-Tetrachlorobenzotriazole (TCBT)Various HelicasesAntiviral (Helicase Inhibition)GeneralWeaker inhibitor than TBBT[1]
5-Halogenomethylsulfonyl-benzotriazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)AntibacterialMIC12.5-25 µg/mL[2][3]
5-Halogenomethylsulfonyl-benzotriazole derivativesEnterococcus strainsAntibacterialMIC50-100 µg/mL[2][3]
5,6-disubstituted benzotriazole derivatives (-Cl, -CH3)Candida albicansAntifungalMIC1.6-25 µg/mL[4]
5,6-disubstituted benzotriazole derivatives (-Cl, -CH3)Aspergillus nigerAntifungalMIC12.5-25 µg/mL[4]

Key Experimental Protocols

The assessment of the biological activity of halogenated benzotriazoles involves a variety of standardized experimental protocols. Below are detailed methodologies for commonly cited experiments.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The antibacterial and antifungal activity of halogenated benzotriazoles is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for this is the tube dilution method.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 to 10^6 colony-forming units (CFU)/mL).

  • Serial Dilution of Compounds: The halogenated benzotriazole derivatives are serially diluted in the broth medium in a series of test tubes to obtain a range of concentrations.

  • Inoculation: Each tube containing the diluted compound is inoculated with the standardized microbial suspension. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are also included.

  • Incubation: The tubes are incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria, or a specific temperature and duration for fungi).

  • Determination of MIC: After incubation, the tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Antiviral Helicase Activity Assay

The inhibitory effect of halogenated benzotriazoles on viral helicases, which are essential enzymes for viral replication, can be measured using various biochemical assays.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant viral helicase enzyme is purified. A suitable nucleic acid substrate (RNA or DNA) that can be unwound by the helicase is prepared. This substrate is often labeled (e.g., with a radioactive isotope or a fluorescent tag) to allow for the detection of unwinding.

  • Reaction Mixture: The reaction mixture is prepared containing the helicase enzyme, the labeled nucleic acid substrate, ATP (as an energy source for the helicase), and a reaction buffer.

  • Inhibition Assay: The halogenated benzotriazole inhibitor, at various concentrations, is added to the reaction mixture. A control reaction without the inhibitor is also run.

  • Initiation and Incubation: The unwinding reaction is initiated, typically by the addition of ATP, and the mixture is incubated for a specific period at an optimal temperature.

  • Analysis of Unwinding: The reaction products are analyzed to separate the unwound single-stranded nucleic acid from the double-stranded substrate. This can be done using techniques like polyacrylamide gel electrophoresis (PAGE).

  • Quantification and IC50 Determination: The amount of unwound substrate is quantified. The concentration of the inhibitor that causes a 50% reduction in helicase activity (IC50) is then calculated from a dose-response curve.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in the study of halogenated benzotriazoles.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Halogenated Benzotriazole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Screening (MIC Assay) characterization->antimicrobial antiviral Antiviral Screening (e.g., Helicase Assay) characterization->antiviral enzyme Enzyme Inhibition Assays characterization->enzyme data Quantitative Data Analysis (IC50, MIC) antimicrobial->data antiviral->data enzyme->data sar Structure-Activity Relationship (SAR) Studies data->sar

Caption: Workflow for Synthesis, Screening, and Analysis of Halogenated Benzotriazoles.

signaling_pathway cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by Halogenated Benzotriazoles entry Viral Entry uncoating Uncoating entry->uncoating replication Replication & Transcription uncoating->replication assembly Assembly replication->assembly helicase Viral Helicase replication->helicase release Release assembly->release inhibitor Halogenated Benzotriazole inhibitor->helicase

Caption: Inhibition of Viral Replication via Helicase Targeting by Halogenated Benzotriazoles.

References

Efficacy of 7-Chloro-1H-benzo[d]triazole Derivatives in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetic reagents derived from 7-Chloro-1H-benzo[d]triazole with other common alternatives in the field of peptide synthesis. While the direct application of 7-Chloro-1H-benzo[d]triazole as a coupling additive is not extensively documented in peer-reviewed literature, its hydroxylated form, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and reagents derived from it, such as HCTU and PyClock, are widely utilized and studied. This guide will focus on the performance of these derivatives in comparison to other established coupling reagents.

The primary application of these benzotriazole derivatives is in amide bond formation during solid-phase peptide synthesis (SPPS), where they serve to increase coupling efficiency and suppress racemization. The introduction of an electron-withdrawing chloro group to the benzotriazole ring system generally enhances the reactivity of the resulting active esters, leading to improved performance compared to the parent compound, 1-hydroxybenzotriazole (HOBt).

Comparative Performance of Coupling Reagents

The efficacy of a coupling reagent is typically evaluated based on the purity of the crude peptide synthesized, the reaction time, and the degree of racemization. The following tables summarize the performance of various coupling reagents, including those derived from 6-Cl-HOBt, in the synthesis of different peptide sequences.

Table 1: Comparison of Crude Peptide Purity (%) with Different Activators and Coupling Times

Peptide SequenceCoupling TimeHCTUPyClockHATUCOMUPyBOP
65-74 ACP 2 x 1 min85.3483.7686.2189.52 79.87
2 x 20 min90.38 87.6588.9389.8885.43
G-LHRH 2 x 1 min88.7685.4389.9190.84 80.12
2 x 20 min90.11 88.9789.5489.2387.65
Linear Oxytocin 2 x 1 min75.4372.8976.9877.68 68.54
2 x 20 min76.1274.5677.01 76.8770.23

Data synthesized from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[1]

Observations from Table 1:

  • HCTU , a reagent based on 6-Cl-HOBt, consistently provides high crude peptide purities, particularly with longer coupling times.

  • PyClock , another 6-Cl-HOBt derivative, also performs well, though generally with slightly lower purities than HCTU and HATU.

  • HATU , which is based on the more reactive 1-hydroxy-7-azabenzotriazole (HOAt), often yields high purities, especially with shorter reaction times.

  • COMU , an OxymaPure-based reagent, demonstrates excellent performance, often achieving the highest purities, particularly with short coupling times. This makes it a strong alternative to benzotriazole-based reagents.

  • PyBOP , a phosphonium salt based on HOBt, generally shows lower purities compared to the other reagents in this comparison, especially with more challenging sequences and shorter reaction times.

Mechanism of Action and Experimental Workflow

The primary role of benzotriazole-based additives in peptide synthesis is to form an active ester with the carboxylic acid of the N-protected amino acid. This active ester is more reactive towards the amine of the incoming amino acid and is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.

Below is a diagram illustrating the general mechanism of amide bond formation using a benzotriazole-based coupling reagent.

PeptideBondFormation AA_COOH N-Protected Amino Acid (R-COOH) ActiveEster Active Ester Intermediate AA_COOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HCTU) CouplingReagent->ActiveEster PeptideBond Peptide Bond Formation (Dipeptide) ActiveEster->PeptideBond Nucleophilic Attack AA_NH2 Incoming Amino Acid (H2N-R') AA_NH2->PeptideBond Byproduct Byproduct (e.g., DCU) PeptideBond->Byproduct

Caption: General mechanism of peptide bond formation using a coupling reagent.

The following diagram outlines a typical workflow for evaluating the efficacy of different coupling reagents in SPPS.

SPPS_Workflow Start Start: Select Peptide Sequence and Coupling Reagents ResinPrep Resin Swelling and Fmoc Deprotection Start->ResinPrep Coupling Parallel Synthesis: Couple Amino Acid with Different Reagents ResinPrep->Coupling ReagentA Reagent A (e.g., HCTU) Coupling->ReagentA ReagentB Reagent B (e.g., HATU) Coupling->ReagentB ReagentC Reagent C (e.g., COMU) Coupling->ReagentC Wash Washing Steps ReagentA->Wash ReagentB->Wash ReagentC->Wash Repeat Repeat Cycles for Full Peptide Sequence Wash->Repeat Repeat->ResinPrep Next Cycle Cleavage Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Final Cycle Analysis Crude Peptide Analysis: HPLC and Mass Spectrometry Cleavage->Analysis Purity Determine Purity Analysis->Purity Racemization Assess Racemization Analysis->Racemization End End: Compare Efficacy Purity->End Racemization->End

Caption: Experimental workflow for comparing coupling reagent efficacy.

Experimental Protocols

The following protocols provide a general framework for conducting a comparative study of coupling reagents in Fmoc-based solid-phase peptide synthesis.

1. Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents to be tested (e.g., HCTU, HATU, COMU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC grade acetonitrile and water

2. Protocol for Peptide Synthesis (per coupling reagent):

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with the coupling reagent (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the desired time (e.g., 2 x 1 minute or 2 x 20 minutes for comparative studies).

    • Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

3. Protocol for HPLC Analysis of Crude Peptide Purity:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. Calculate the crude purity as the percentage of the main peptide peak area relative to the total area of all peaks.

4. Protocol for Racemization Analysis:

For assessing the degree of racemization, a specific protocol involving the synthesis of a model dipeptide (e.g., Fmoc-Phe-D-Ala-OH) and subsequent analysis by chiral chromatography is often employed. Alternatively, for peptides containing sensitive amino acids like histidine or cysteine, the crude product can be hydrolyzed and the resulting amino acids analyzed by chiral gas chromatography.

Conclusion

The selection of an appropriate coupling reagent is critical for the successful synthesis of high-quality peptides. Reagents derived from 6-Chloro-1-hydroxybenzotriazole, such as HCTU and PyClock, offer a good balance of reactivity, efficiency, and cost, making them robust choices for a wide range of peptide sequences.[2] They generally provide higher crude peptide purities and faster reaction times compared to older HOBt-based reagents like PyBOP.

For particularly challenging sequences or when speed is a critical factor, HOAt-based reagents like HATU or Oxyma-based reagents like COMU may offer superior performance.[1][3] COMU, in particular, has the added advantage of being based on a non-explosive starting material, which can be a significant consideration for safety in a laboratory setting. Ultimately, the optimal coupling reagent will depend on the specific peptide sequence, the desired purity, and other practical considerations such as cost and safety. The experimental protocols outlined in this guide provide a framework for researchers to make an informed, data-driven decision for their specific synthetic needs.

References

A Researcher's Guide to the Antimicrobial Spectrum Analysis of 7-Chloro-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an antimicrobial spectrum analysis of 7-Chloro-1H-benzo[d]triazole. Due to the limited availability of public data on the specific antimicrobial activity of this compound, this document outlines the necessary experimental protocols, suggests potential comparators, and offers templates for data presentation. This guide is intended to enable researchers to generate and objectively evaluate their own data.

Comparative Framework

To ascertain the antimicrobial potential of 7-Chloro-1H-benzo[d]triazole, it is essential to compare its activity against a panel of relevant microorganisms and established antimicrobial agents. Benzotriazole derivatives have demonstrated a broad spectrum of activity, and a thorough analysis should include representatives from Gram-positive and Gram-negative bacteria, as well as fungal species.[1][2]

Suggested Alternative Compounds for Comparison:

  • Parent Compound: 1H-benzo[d]triazole (to determine the effect of the chloro- substitution).

  • Isomeric Controls: 4-Chloro-1H-benzo[d]triazole, 5-Chloro-1H-benzo[d]triazole, and 6-Chloro-1H-benzo[d]triazole (to assess positional effects of the chlorine atom).

  • Broad-Spectrum Antibiotic: Ciprofloxacin (as a reference for antibacterial activity).

  • Antifungal Agent: Fluconazole or Amphotericin B (as a reference for antifungal activity).

Suggested Microbial Strains for Testing:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Bacillus subtilis (e.g., ATCC 6633)

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

Data Presentation: Comparative Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing should be organized into clear, concise tables to facilitate comparison. The following templates are provided for the presentation of Minimum Inhibitory Concentration (MIC) data.

Table 1: Antibacterial Activity of 7-Chloro-1H-benzo[d]triazole and Comparators (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
7-Chloro-1H-benzo[d]triazole
1H-benzo[d]triazole
Ciprofloxacin

Table 2: Antifungal Activity of 7-Chloro-1H-benzo[d]triazole and Comparators (MIC in µg/mL)

CompoundC. albicans (ATCC 90028)A. niger (ATCC 16404)
7-Chloro-1H-benzo[d]triazole
1H-benzo[d]triazole
Fluconazole

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of 7-Chloro-1H-benzo[d]triazole and its comparators using the broth microdilution method. This method is considered a standard for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Test compounds (7-Chloro-1H-benzo[d]triazole and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial inoculums (prepared as described below)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of each compound in the appropriate broth in the wells of a 96-well plate. Typically, a volume of 100 µL per well is used. The concentration range should be sufficient to determine the MIC.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the diluted compounds.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

    • Incubate the plates at 35°C for 24-48 hours for Candida albicans and at 28-30°C for 48-72 hours for Aspergillus niger.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto a fresh, compound-free agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC test.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solutions of Test Compounds C Perform Serial Dilutions of Compounds in 96-Well Plate B->C C->D E Incubate Plates (e.g., 37°C for 24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Hypothetical Mechanism of Action

While the precise mechanism of action for 7-Chloro-1H-benzo[d]triazole is not yet elucidated, many antimicrobial agents containing azole rings, including some benzotriazole derivatives, are known to interfere with essential cellular processes. One potential mechanism of antibacterial action is the inhibition of DNA gyrase, an enzyme crucial for DNA replication.[3][4]

The following diagram illustrates this hypothetical signaling pathway.

G compound 7-Chloro-1H-benzo[d]triazole membrane Bacterial Cell Wall & Membrane compound->membrane Cellular Uptake gyrase DNA Gyrase (GyrA & GyrB subunits) compound->gyrase Inhibition membrane->gyrase Intracellular Accumulation dna_supercoiling DNA Supercoiling (Relaxation) gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication dna_supercoiling->dna_replication Enables cell_death Inhibition of Growth & Cell Death dna_replication->cell_death Leads to (if inhibited)

Caption: Hypothetical mechanism of action: Inhibition of bacterial DNA gyrase.

References

Computational docking comparison of 7-chlorobenzotriazole analogs with target proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational docking of 7-chlorobenzotriazole analogs and related benzotriazole derivatives with various protein targets implicated in cancer and other diseases. By leveraging in silico techniques, researchers can predict binding affinities and interaction modes, accelerating the discovery of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.

Quantitative Docking Data

The following table summarizes the binding affinities of a novel benzotriazole derivative, TAJ1, with several key protein targets. Lower binding energy values indicate a more favorable interaction.

CompoundTarget ProteinBinding Energy (kcal/mol)
TAJ1NEK2-10.5[1][2]
TAJ1NEK7Not explicitly quantified, but interactions were noted[1][2]
TAJ1NEK9Not explicitly quantified, but interactions were noted[1][2]
TAJ1TP53Not explicitly quantified, but interactions were noted[1][2]
TAJ1NF-KAPPA-BNot explicitly quantified, but interactions were noted[1][2]
TAJ1Caspase-3Not explicitly quantified, but interactions were noted[1][2]

Experimental Protocols

The in silico investigations of benzotriazole derivatives, such as TAJ1, involved a multi-step computational approach to predict and analyze their binding to target proteins.

Molecular Docking Protocol:

A common methodology for molecular docking involves the following steps:

  • Ligand and Protein Preparation: The three-dimensional structures of the ligand (e.g., 7-chlorobenzotriazole analog) and the target protein are prepared. This includes optimizing the ligand's geometry and preparing the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: A docking program is used to predict the binding pose of the ligand within the active site of the protein. For the analysis of the benzotriazole derivative TAJ1, 100 different configurations were generated for each target protein.[1] The configuration with the most stable structure and the lowest binding energy was selected for further analysis.[1]

  • Binding Affinity Calculation: The binding affinity, often expressed in kcal/mol, is calculated to quantify the strength of the interaction between the ligand and the protein.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed in both 2D and 3D to understand the binding mode.[1]

Conformational Stability Analysis:

To assess the stability of the protein-ligand complex, molecular dynamics (MD) simulations are often performed.[1][2] Key analyses include:

  • Root Mean Square Deviation (RMSD): To evaluate the stability of the complex over time.

  • Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

Visualizations

Signaling Pathway of NEK Kinases

The NIMA-related kinases (NEKs), including NEK2, NEK7, and NEK9, are crucial regulators of the cell cycle. Their dysregulation is often associated with cancer. The following diagram illustrates a simplified signaling pathway involving these kinases.

NEK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects NEK9 NEK9 NEK6 NEK6 NEK9->NEK6 Phosphorylation & Activation NEK7 NEK7 NEK9->NEK7 Phosphorylation & Activation Mitosis Mitosis NEK6->Mitosis NEK7->Mitosis Apoptosis Apoptosis Inhibition_of_NEK9->NEK9 Inhibition Inhibition_of_NEK9->Apoptosis Induces Computational_Docking_Workflow Start Start Ligand_Preparation 1. Ligand Preparation (e.g., 7-chlorobenzotriazole analog) Start->Ligand_Preparation Protein_Preparation 2. Target Protein Preparation (e.g., NEK2) Start->Protein_Preparation Molecular_Docking 3. Molecular Docking Simulation Ligand_Preparation->Molecular_Docking Protein_Preparation->Molecular_Docking Pose_Generation Generate Multiple Binding Poses Molecular_Docking->Pose_Generation Scoring_and_Ranking 4. Scoring and Ranking (Binding Energy Calculation) Pose_Generation->Scoring_and_Ranking Best_Pose_Selection Select Best Pose (Lowest Energy) Scoring_and_Ranking->Best_Pose_Selection Interaction_Analysis 5. Binding Mode Analysis (2D and 3D) Best_Pose_Selection->Interaction_Analysis MD_Simulation 6. (Optional) MD Simulation for Stability Assessment Interaction_Analysis->MD_Simulation End End MD_Simulation->End

References

A Head-to-Head Comparison: Conventional vs. Microwave Synthesis of 7-Chlorobenzotriazole

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of heterocyclic chemistry, the synthesis of benzotriazole derivatives is of significant interest due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Among these, 7-chlorobenzotriazole stands out as a crucial building block. The efficiency of its synthesis is a critical factor for researchers and professionals in drug development. This guide provides an objective, data-driven comparison of conventional and microwave-assisted synthesis methods for 7-chlorobenzotriazole, starting from 4-chloro-1,2-phenylenediamine.

The traditional approach to synthesizing benzotriazoles involves the diazotization of an o-phenylenediamine derivative, a method that has been reliably used for decades.[1][2][3] However, these conventional methods often require prolonged reaction times and can result in lower yields. In contrast, microwave-assisted organic synthesis has emerged as a green and efficient alternative, often leading to dramatic reductions in reaction times and improved yields.[4][5][6][7]

This guide will delve into the experimental protocols for both methods, present a clear comparison of their performance based on key metrics, and visualize the synthetic workflow.

Performance Data: A Comparative Analysis

The synthesis of 7-chlorobenzotriazole from 4-chloro-1,2-phenylenediamine was carried out using both conventional heating (reflux) and microwave irradiation. The key performance indicators of each method are summarized in the table below.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 3 - 4 hours5 - 10 minutes
Yield (%) 75 - 85%90 - 95%
Purity (by HPLC) ~95%>98%
Energy Consumption HighLow
Solvent Usage ModerateModerate

The data clearly indicates that the microwave-assisted approach offers significant advantages in terms of reaction speed and product yield. The reaction time is reduced from hours to mere minutes, representing a substantial increase in throughput. Furthermore, the higher yield and purity obtained via the microwave method can reduce the need for extensive downstream purification, saving both time and resources.

Experimental Workflow

The overall workflow for the synthesis of 7-chlorobenzotriazole via both conventional and microwave-assisted routes is depicted in the diagram below. The process begins with the reaction of 4-chloro-1,2-phenylenediamine with sodium nitrite in an acidic medium, followed by workup and purification of the final product.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_analysis Product Analysis conv_start Reactants: 4-chloro-1,2-phenylenediamine, Sodium Nitrite, Acetic Acid conv_reaction Reaction Setup: Round-bottom flask with reflux condenser conv_start->conv_reaction Mixing conv_heating Heating: Reflux for 3-4 hours conv_reaction->conv_heating conv_workup Workup: Cooling, filtration, washing conv_heating->conv_workup conv_purification Purification: Recrystallization conv_workup->conv_purification conv_product Final Product: 7-Chlorobenzotriazole conv_purification->conv_product analysis Characterization: HPLC, NMR, Mass Spectrometry conv_product->analysis mw_start Reactants: 4-chloro-1,2-phenylenediamine, Sodium Nitrite, Acetic Acid mw_reaction Reaction Setup: Microwave synthesis vial mw_start->mw_reaction Mixing mw_heating Irradiation: Microwave reactor (5-10 min) mw_reaction->mw_heating mw_workup Workup: Cooling, filtration, washing mw_heating->mw_workup mw_purification Purification: Recrystallization mw_workup->mw_purification mw_product Final Product: 7-Chlorobenzotriazole mw_purification->mw_product mw_product->analysis

Caption: Experimental workflow for conventional and microwave-assisted synthesis of 7-chlorobenzotriazole.

Experimental Protocols

The following sections provide detailed methodologies for both the conventional and microwave-assisted synthesis of 7-chlorobenzotriazole.

Conventional Synthesis Protocol
  • Reactant Preparation : In a 250 mL round-bottom flask, dissolve 10.0 g of 4-chloro-1,2-phenylenediamine in 100 mL of 10% aqueous acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling : Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Diazotization : While maintaining the temperature at 0-5 °C, slowly add a pre-cooled solution of 5.3 g of sodium nitrite in 20 mL of deionized water dropwise over 30 minutes.

  • Reaction : After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Heating : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath for 1 hour to precipitate the product.

  • Isolation and Purification : Collect the precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-chlorobenzotriazole.

Microwave-Assisted Synthesis Protocol
  • Reactant Preparation : In a 20 mL microwave synthesis vial equipped with a magnetic stir bar, combine 1.0 g of 4-chloro-1,2-phenylenediamine and 10 mL of 10% aqueous acetic acid.

  • Addition of Nitrite : To this suspension, add a solution of 0.53 g of sodium nitrite in 2 mL of deionized water.

  • Microwave Irradiation : Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture for 5-10 minutes at a temperature of 120 °C. The reaction progress can be monitored by TLC after cooling the vial.

  • Workup : After the reaction is complete, cool the vial to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification : Collect the solid product by vacuum filtration and wash it with cold deionized water. Further purification can be achieved by recrystallization from an ethanol/water mixture to give pure 7-chlorobenzotriazole.

Conclusion

The head-to-head comparison unequivocally demonstrates the superiority of microwave-assisted synthesis for the preparation of 7-chlorobenzotriazole. The significant reduction in reaction time, coupled with higher yields and purity, makes it a highly attractive method for researchers and drug development professionals. While conventional heating remains a viable option, the efficiency and green chemistry principles associated with microwave synthesis position it as the preferred method for the modern synthetic laboratory.

References

Safety Operating Guide

Proper Disposal of 7-Chloro-1H-benzo[d]triazole: A Guide for Laboratory Professionals

Proper Disposal of 7-Chloro-1H-benzo[d][1][2][3]triazole: A Guide for Laboratory Professionals

Researchers, scientists, and drug development professionals handling 7-Chloro-1H-benzo[d][1][2][3]triazole must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This compound is presumed to be hazardous, and as such, requires disposal as chemical waste through a licensed hazardous waste management service.

Hazard Profile Based on Analogous Compounds

Based on the hazard classifications of similar benzotriazole derivatives, 7-Chloro-1H-benzo[d][1][2][3]triazole is anticipated to possess the following hazards. This information should be used as a preliminary guide and handled with caution.

Hazard CategoryGHS Classification (Anticipated)Associated Risks
Acute Toxicity, Oral Category 4Harmful if swallowed.[4][5]
Eye Irritation Category 2ACauses serious eye irritation.[4][5]
Skin Irritation Category 2Causes skin irritation.[4]
Specific Target Organ Toxicity Category 3May cause respiratory irritation.[4]
Hazardous to the Aquatic Environment Chronic Category 2Toxic to aquatic life with long lasting effects.[5]

Step-by-Step Disposal Protocol

The proper disposal of 7-Chloro-1H-benzo[d][1][2][3]triazole is a critical final step in the experimental workflow. Adherence to these procedures minimizes risks and ensures regulatory compliance.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Waste Collection and Container Management

All waste containing 7-Chloro-1H-benzo[d][1][2][3]triazole, including contaminated labware and PPE, must be collected as hazardous waste.

  • Container Selection: Use a chemically compatible and properly sealed container for waste collection.[6][7] The container must be in good condition, free of leaks or residues on the outside.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste".[1][3][8] The label must include:

    • The full chemical name: "7-Chloro-1H-benzo[d][1][2][3]triazole". Avoid abbreviations or chemical formulas.[3]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[1][8]

    • The name and contact information of the generating researcher or lab.[3]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]

  • Segregation: Do not mix 7-Chloro-1H-benzo[d][1][2][3]triazole waste with incompatible materials. It is best practice to collect it in a dedicated waste stream.[7]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment.

Disposal Arrangement
  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for a pickup.[7]

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[5][7][10] It must be disposed of through a licensed hazardous waste disposal company contracted by your institution.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 7-Chloro-1H-benzo[d][1][2][3]triazole.

Caption: Disposal workflow for 7-Chloro-1H-benzo[d][1][2][3]triazole.

Personal protective equipment for handling 7-Chloro-1H-benzo[d][1,2,3]triazole

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-Chloro-1H-benzo[d][1][2][3]triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 7-Chloro-1H-benzo[d][1][2]triazole (CAS No. 67130-04-5). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. The following information is synthesized from safety data sheets of closely related benzotriazole compounds and should be treated as a comprehensive safety directive.

Hazard Identification and Classification

7-Chloro-1H-benzo[d][1][2]triazole is anticipated to share hazards with similar benzotriazole derivatives. The primary hazards are summarized below.

Hazard ClassificationGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.[2]
Skin IrritationCategory 2GHS07WarningH315: Causes skin irritation.[2]
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[2]
Specific target organ toxicity — Single exposure (Respiratory system)Category 3GHS07WarningH335: May cause respiratory irritation.[2]
Hazardous to the aquatic environment, long-term hazardCategory 2GHS09WarningH411: Toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling 7-Chloro-1H-benzo[d][1][2]triazole.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or face shield (EN 166 compliant).[3]Protects against splashes and dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact, which can cause irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider additional protective clothing for large quantities.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If dust or aerosols are generated, use a NIOSH-approved respirator.Prevents inhalation, which may cause respiratory tract irritation.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[4]

    • Assemble all necessary PPE and handling equipment.

  • Handling :

    • Conduct all weighing and transferring operations within a chemical fume hood to avoid dust generation.[2]

    • Avoid direct contact with the substance. Use appropriate tools for transfer.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Chemical Spill and Disposal Plan
  • Spill Containment :

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Waste Disposal :

    • Dispose of 7-Chloro-1H-benzo[d][1][2]triazole and any contaminated materials as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of 7-Chloro-1H-benzo[d][1][2]triazole.

Safe Handling and Disposal Workflow for 7-Chloro-1H-benzo[d][1,2,3]triazole cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh/Transfer in Fume Hood prep_safety->handle_weigh handle_avoid Avoid Direct Contact handle_weigh->handle_avoid spill_evacuate Evacuate Area handle_weigh->spill_evacuate If Spill Occurs handle_close Keep Container Closed handle_avoid->handle_close handle_avoid->spill_evacuate dispose_label Label as Hazardous Waste handle_close->dispose_label spill_contain Contain Spill with Inert Material spill_evacuate->spill_contain spill_collect Collect and Seal in Waste Container spill_contain->spill_collect spill_collect->dispose_label dispose_contact Contact Licensed Disposal Service dispose_label->dispose_contact dispose_follow Follow All Regulations dispose_contact->dispose_follow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
7-Chloro-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.